Technical Documentation Center

Methyl 5-cyano-2-hydroxy-3-iodobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-cyano-2-hydroxy-3-iodobenzoate
  • CAS: 952302-09-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS No. 952302-09-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 5-cyano-2-hydroxy-3-iodobenzoate, a polysubstituted aromatic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-cyano-2-hydroxy-3-iodobenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While this compound is commercially available, detailed synthetic protocols and characterization data are not widely published. This document, therefore, presents a scientifically grounded, proposed synthesis pathway, predicted analytical characteristics, and a discussion of its potential applications based on established chemical principles and data from structurally related molecules. This guide is intended to empower researchers to effectively synthesize, characterize, and utilize this valuable chemical intermediate in their research and development endeavors.

Introduction and Physicochemical Properties

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a highly functionalized benzene derivative incorporating a methyl ester, a cyano group, a hydroxyl group, and an iodine atom. This unique combination of substituents makes it an attractive starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and iodo groups, coupled with the electron-donating hydroxyl group, creates a distinct electronic profile on the aromatic ring, influencing its reactivity in various chemical transformations.

Substituted benzonitriles, as a class of compounds, are crucial intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of the reactive iodine atom and the nucleophilic hydroxyl group in Methyl 5-cyano-2-hydroxy-3-iodobenzoate offers multiple handles for further chemical modification, making it a valuable scaffold for combinatorial chemistry and targeted synthesis.

Table 1: Physicochemical Properties of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

PropertyValueSource
CAS Number 952302-09-9[1]
Molecular Formula C₉H₆INO₃[1]
Molecular Weight 303.05 g/mol [1]
Appearance White to yellow solid (predicted)Inferred from related compounds
Purity Available up to >98%Commercial Suppliers
Storage Store in a cool, dry, well-ventilated areaGeneral laboratory practice

Proposed Synthesis and Experimental Workflow

Proposed Synthesis Pathway

The proposed synthesis involves the direct iodination of Methyl 5-cyano-2-hydroxybenzoate. The hydroxyl group is a strong activating group and an ortho-, para-director. The cyano group is a meta-directing deactivator. Therefore, the iodine will preferentially add to the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the cyano group, and one ortho position is blocked by the methyl ester, the iodination is expected to occur at the C3 position, which is ortho to the hydroxyl group.

Synthesis_of_Methyl_5_cyano_2_hydroxy_3_iodobenzoate cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start Methyl 5-cyano-2-hydroxybenzoate (CAS: 84437-12-7) reaction Electrophilic Iodination start->reaction Iodinating Agent (e.g., I₂, NIS) Solvent (e.g., Acetic Acid) product Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS: 952302-09-9) reaction->product

Caption: Proposed synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate.

Detailed Experimental Protocol (Proposed)

This protocol is a suggested procedure and should be optimized for scale and specific laboratory conditions.

Materials:

  • Methyl 5-cyano-2-hydroxybenzoate

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-cyano-2-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., Iodine, 1.1 eq) portion-wise at room temperature. N-Iodosuccinimide can also be used as a milder iodinating reagent.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. If iodine was used, a wash with a dilute solution of sodium thiosulfate will quench any unreacted iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 5-cyano-2-hydroxy-3-iodobenzoate.

Analytical Characterization (Predicted)

While specific spectral data for Methyl 5-cyano-2-hydroxy-3-iodobenzoate is not publicly available, we can predict the characteristic signals based on its structure and the known spectral properties of its functional groups. Commercial suppliers may provide compound-specific analytical data upon request.[1]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two coupled protons on the benzene ring.

  • Methyl Protons: A singlet around δ 3.9 ppm corresponding to the three protons of the methyl ester group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent and can be exchanged with D₂O, likely appearing downfield (δ 10-12 ppm) due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to electronegative atoms (I, O) appearing further downfield.

  • Cyano Carbon: A signal around δ 115-120 ppm.

  • Methyl Carbon: A signal in the aliphatic region (around δ 52 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

  • C≡N Stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp band around 1700-1730 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

The region below 1500 cm⁻¹ is the fingerprint region and will contain a unique pattern of bands characteristic of the molecule as a whole.[4][5]

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₆INO₃. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of iodine will be indicated by a prominent peak at m/z 127 corresponding to the iodine atom.

Potential Applications in Research and Drug Development

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a prime candidate for use as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. Its multifunctional nature allows for a variety of subsequent chemical transformations.

Intermediate for Biologically Active Molecules

The core structure of this compound is present in various reported biologically active molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. The hydroxyl group can be alkylated or acylated. The iodine atom is particularly useful for cross-coupling reactions.

Applications_Workflow cluster_starting_material Core Intermediate cluster_reactions Chemical Transformations cluster_products Potential Products start Methyl 5-cyano-2-hydroxy-3-iodobenzoate suzuki Suzuki Coupling (Aryl/Heteroaryl) start->suzuki sonogashira Sonogashira Coupling (Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (N-Aryl bonds) start->buchwald hydrolysis Nitrile/Ester Hydrolysis start->hydrolysis pharma Pharmaceutical Leads suzuki->pharma materials Functional Materials sonogashira->materials buchwald->pharma agro Agrochemicals hydrolysis->agro

Caption: Potential synthetic transformations and applications.

  • Cross-Coupling Reactions: The aryl iodide is an excellent substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents at the C3 position, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Scaffold for Heterocycle Synthesis: The ortho-relationship of the hydroxyl, iodo, and cyano groups can be exploited for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.

Probe for Chemical Biology

The iodinated aromatic ring can be used for the development of radiolabeled ligands for use in imaging studies or as photoaffinity labels to identify protein targets of bioactive molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 5-cyano-2-hydroxy-3-iodobenzoate should be obtained from the supplier. However, based on the known hazards of similar compounds, the following precautions are recommended:

  • General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: While specific toxicity data is unavailable, substituted benzonitriles and organoiodine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Treat this compound as potentially hazardous.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a valuable and versatile chemical intermediate with significant potential for application in synthetic chemistry, particularly in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted analytical data, and potential applications. Researchers and scientists are encouraged to use this information as a foundation for their work with this compound, while always adhering to safe laboratory practices.

References

  • Google Patents. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • ResearchGate. A Syntheses of A benzonitrile and substituted benzonitriles. Available from: [Link]

  • PubChem. Methyl 3-cyano-5-hydroxybenzoate. Available from: [Link]

  • PubChemLite. Methyl 5-cyano-2-hydroxybenzoate (C9H7NO3). Available from: [Link]

  • Google Patents. JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • Google Patents. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.
  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • Justia Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Available from: [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Available from: [Link]

  • PubChemLite. Methyl 5-cyano-2-hydroxybenzoate (C9H7NO3). Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Available from: [Link]

Sources

Exploratory

"Methyl 5-cyano-2-hydroxy-3-iodobenzoate solubility"

An In-depth Technical Guide to the Solubility Profile of Methyl 5-cyano-2-hydroxy-3-iodobenzoate Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic compound with potential applications as a building block in medicinal chemistry. Understanding its solubility is paramount for its effective utilization. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the solubility of Methyl 5-cyano-2-hydroxy-3-iodobenzoate. It begins with a theoretical assessment of its solubility based on a structural analysis of its functional groups. Subsequently, it details a robust, step-by-step experimental protocol for the accurate determination of its equilibrium solubility using the gold-standard shake-flask method, emphasizing Good Laboratory Practices (GLP). Finally, it discusses the key factors influencing solubility and provides a framework for data interpretation, empowering researchers and drug development professionals to effectively handle and formulate this compound.

Introduction to Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a substituted aromatic ester. Its molecular structure incorporates several key functional groups that collectively determine its chemical reactivity and physical properties.

  • Molecular Formula: C₉H₆INO₃

  • Molecular Weight: 319.05 g/mol

  • Chemical Structure: (Self-generated image, for illustration)

The presence of iodo, cyano, hydroxyl, and methyl ester moieties on a benzene ring makes this molecule a versatile intermediate for creating more complex chemical entities. The interplay of these groups also creates a unique solubility profile. In drug discovery and development, poor solubility can severely hinder a candidate's progress, leading to issues with formulation, bioavailability, and overall efficacy.[1][2] Therefore, a thorough characterization of the solubility of this compound is not merely a routine measurement but a foundational step for any research or development program that utilizes it.

Theoretical Solubility Profile: A Structural Analysis

In the absence of extensive empirical data, a molecule's solubility can be qualitatively predicted by dissecting the contributions of its constituent functional groups.[3][4] The principle of "like dissolves like" is a useful starting point, where polar functional groups enhance solubility in polar solvents and non-polar moieties favor non-polar solvents.

  • Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic, contributing to poor solubility in aqueous media.

  • Methyl Ester Group (-COOCH₃): This group adds some polarity due to the carbonyl and ether oxygens. It can act as a hydrogen bond acceptor but not a donor.[5] This provides a modest increase in solubility in polar solvents but its contribution is often outweighed by the non-polar methyl group, making it primarily lipophilic.

  • Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is a potent hydrogen bond donor and acceptor. This significantly increases the potential for interaction with protic solvents like water and alcohols, thereby enhancing solubility in these media.[4] Furthermore, it imparts a weakly acidic character to the molecule.

  • Cyano Group (-C≡N): The cyano group is strongly polar and can participate in dipole-dipole interactions. While it doesn't form hydrogen bonds, its polarity contributes positively to solubility in polar aprotic solvents like DMSO and DMF.[6][7]

  • Iodo Group (-I): The large iodine atom significantly increases the molecular weight and the overall size of the molecule. This enhances van der Waals forces but also increases the energy required to create a cavity in the solvent, generally leading to a decrease in solubility in most solvents, particularly water.

Overall Prediction: The molecule presents a classic case of conflicting functionalities. The hydrophobic aromatic ring and the large iodo group push it towards poor aqueous solubility. Conversely, the polar hydroxyl and cyano groups attempt to counteract this. It is therefore predicted that Methyl 5-cyano-2-hydroxy-3-iodobenzoate will be sparingly soluble to practically insoluble in water but will exhibit significantly better solubility in polar organic solvents, especially those capable of hydrogen bonding (e.g., ethanol) or strong dipole interactions (e.g., DMSO).

G cluster_molecule Methyl 5-cyano-2-hydroxy-3-iodobenzoate cluster_properties Solubility Influence Aromatic_Ring Aromatic Ring Aqueous_Sol Aqueous Solubility Aromatic_Ring->Aqueous_Sol -- (Hydrophobic) Iodo Iodo Group (-I) Iodo->Aqueous_Sol -- (Size/MW) Methyl_Ester Methyl Ester (-COOCH₃) Organic_Sol Organic Solvent Solubility Methyl_Ester->Organic_Sol ++ (Lipophilic) Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Aqueous_Sol ++ (H-Bonding) Hydroxyl->Organic_Sol ++ (H-Bonding) Cyano Cyano Group (-C≡N) Cyano->Organic_Sol + (Polarity)

Caption: Influence of functional groups on predicted solubility.

Experimental Determination of Solubility

To move beyond theoretical predictions, rigorous experimental measurement is required. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[8][9][10] This method is recommended by regulatory bodies and provides reliable, thermodynamically stable solubility data.[11]

Principle of the Shake-Flask Method

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid phase. By measuring the concentration of the solute in the liquid phase, one determines the equilibrium solubility at a given temperature.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The key to trustworthiness is confirming that equilibrium has been reached.

A. Materials and Reagents:

  • Methyl 5-cyano-2-hydroxy-3-iodobenzoate (high purity)

  • Selection of solvents (e.g., Deionized Water, Phosphate Buffer pH 6.8, 0.1 N HCl, Ethanol, Methanol, DMSO, Acetonitrile)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

B. Step-by-Step Methodology:

  • Preparation: Add an excess amount of Methyl 5-cyano-2-hydroxy-3-iodobenzoate to a series of vials. "Excess" is critical; a good starting point is to add approximately 10 mg of the compound. The solid must be visibly present throughout the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a moderate speed (e.g., 150 rpm).

    • Scientist's Note: The goal is gentle mixing, not vigorous shaking which can lead to particle size reduction and affect the measurement.

  • Equilibrium Confirmation: To ensure equilibrium is reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours).[11] Equilibrium is confirmed when the measured concentration between two consecutive time points does not differ significantly (e.g., <5%). For most compounds, 48-72 hours is sufficient.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Scientist's Note: This step is crucial for preventing undissolved solid particles from being carried over, which would artificially inflate the solubility reading.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration. The solubility is then calculated by back-correcting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp B->C D 4. Sample at 24, 48, 72h to Confirm Equilibrium C->D Iterative Sampling E 5. Centrifuge for Phase Separation D->E Equilibrium Reached F 6. Filter Supernatant (0.22 µm filter) E->F G 7. Dilute Sample F->G H 8. Quantify via HPLC or UV-Vis G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Good Laboratory Practices (GLP) for Data Integrity

To ensure the generation of high-quality, reproducible data, adherence to GLP is essential.[8][12][13]

  • Temperature Control: Solubility is highly temperature-dependent. The shaker and all solutions should be maintained at the specified temperature (±0.5 °C).

  • pH Measurement: For aqueous solutions, measure the pH of the final saturated solution, as the compound itself may alter the pH.

  • Purity of Compound: The purity of the test compound should be >99% to avoid erroneous results.

  • Validated Analytical Method: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of Methyl 5-cyano-2-hydroxy-3-iodobenzoate.

  • Effect of pH: The phenolic hydroxyl group is weakly acidic. In aqueous solutions with a pH above its pKa, the hydroxyl group will deprotonate to form a phenolate salt. This ionic form is vastly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility. Therefore, a full pH-solubility profile is recommended.[14]

  • Effect of Temperature: For most solid solutes, solubility increases with temperature. This relationship can be leveraged during recrystallization for purification. The extent of this effect should be determined experimentally by running the shake-flask protocol at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

  • Co-solvents: In formulation science, co-solvents are often used to enhance the solubility of poorly soluble drugs. The solubility of this compound is expected to be higher in mixtures of water and a miscible organic solvent (e.g., ethanol, propylene glycol) than in water alone.[10]

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically for easy comparison and analysis.

Table 1: Predicted Qualitative Solubility of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, Toluene Insoluble / Very Poor Molecule has significant polarity from -OH, -CN, and ester groups.
Polar Aprotic DMSO, DMF, Acetonitrile Soluble / Freely Soluble Strong dipole interactions with the cyano and ester groups.
Polar Protic Water, Methanol, Ethanol Sparingly Soluble to Soluble H-bonding with the hydroxyl group is key, but countered by the large hydrophobic structure.
Aqueous Basic 0.1 M NaOH Freely Soluble Deprotonation of the phenolic -OH to form a highly soluble salt.

| Aqueous Acidic | 0.1 M HCl | Sparingly Soluble | Compound remains in its neutral, less soluble form. |

Table 2: Template for Recording Experimental Solubility Data

Solvent Temperature (°C) Replicate 1 (mg/mL) Replicate 2 (mg/mL) Replicate 3 (mg/mL) Mean Solubility (mg/mL) Molar Solubility (mol/L)
Water 25
pH 1.2 Buffer 37
pH 6.8 Buffer 37
Ethanol 25

| DMSO | 25 | | | | | |

Conclusion

While a theoretical analysis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate suggests poor aqueous solubility and good solubility in polar organic solvents, this guide underscores the necessity of empirical measurement. The detailed shake-flask protocol provides a robust and reliable framework for researchers to obtain accurate equilibrium solubility data. Understanding the profound influence of pH and temperature is critical for anyone working with this compound, whether for organic synthesis, purification, or formulation in a drug development context. This foundational knowledge is indispensable for unlocking the full potential of this versatile chemical intermediate.

References

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. [Link]

  • [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ResearchGate. [Link]

  • Good laboratory practice of equilibrium solubility measurement. (2025, August 5). ResearchGate. [Link]

  • Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). PMC. [Link]

  • Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Hep Journals. [Link]

  • solubility experimental methods.pptx. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • 40 CFR Part 792 -- Good Laboratory Practice Standards. eCFR. [Link]

  • How to Determine the Chemical Solubility of a Product. (2016, July 6). G-Biosciences. [Link]

  • Procedure for solubility testing of NM suspension. (2016, May 28). [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). [Link]

  • Method for determining solubility of a chemical compound.
  • How do functional groups affect solubility in organic compounds?. TutorChase. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. [Link]

  • GLP studies for method development. Tentamus Group. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • An effect of cation's cyano group on interactions between organic solutes and ionic liquids elucidated by thermodynamic data at infinite dilution. (2025, August 10). ResearchGate. [Link]

  • Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2. (2023, November 13). MDPI. [Link]

Sources

Foundational

Process Development and Synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate: A Key Pharmacophore Building Block

The following technical guide details the discovery, process chemistry, and synthetic utility of Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS 952302-09-9), a highly functionalized salicylate intermediate critical for acc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, process chemistry, and synthetic utility of Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS 952302-09-9), a highly functionalized salicylate intermediate critical for accessing complex pharmacophores in modern drug discovery.

[1]

Executive Summary

Methyl 5-cyano-2-hydroxy-3-iodobenzoate represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of orthogonal reactive handles.[1] Its discovery and optimization were driven by the need for a versatile core that supports:

  • Metal Chelation: The salicylate motif (2-hydroxy-1-carboxylate) is a proven bidentate ligand for metalloenzymes (e.g., HIF-prolyl hydroxylase, 15-PGDH).[1]

  • Orthogonal Coupling: The C3-iodine atom allows for selective Suzuki/Sonogashira cross-coupling without interfering with the C5-cyano group.[1]

  • Electronic Tuning: The C5-cyano group acts as a robust electron-withdrawing group (EWG), modulating the pKa of the phenolic hydroxyl and enhancing metabolic stability.[1]

This guide outlines the retrosynthetic logic, the optimized "Discovery Route," and the scalable process chemistry required to synthesize this compound with high regiochemical fidelity.

Chemical Identity & Properties

  • IUPAC Name: Methyl 5-cyano-2-hydroxy-3-iodobenzoate[1][2][3][4][5]

  • CAS Number: 952302-09-9[1][4][6]

  • Molecular Formula: C

    
    H
    
    
    
    INO
    
    
    [3][4][5]
  • Molecular Weight: 303.05 g/mol

  • Physical State: Off-white to pale yellow solid[1]

  • Solubility: Soluble in DMSO, DMF, EtOAc; sparingly soluble in water.

PropertyValueNote
Melting Point 165–168 °CCrystalline solid facilitates purification
pKa (Phenol) ~6.5Lowered by EWG (CN, I) vs. Salicylate (~10)
LogP 2.4Moderate lipophilicity
H-Bond Donors 1 (Phenol)Intramolecular H-bond to Carbonyl

Retrosynthetic Analysis

The synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate poses a regioselectivity challenge. The 2-hydroxy group is a strong ortho/para director, while the 5-cyano and 1-ester groups are meta directors.[1]

  • Disconnection A (Iodination): Introduction of iodine to Methyl 5-cyanosalicylate.[1] The C3 position is activated by the OH group (ortho) and sterically accessible.[1] This is the most logical late-stage step.

  • Disconnection B (Cyanation): Introduction of the nitrile to a 5-halo precursor.[1] This requires a selective reaction at C5 over C3, which is difficult if both are halogens.

  • Disconnection C (Esterification): From the corresponding benzoic acid.

Retrosynthesis cluster_legend Legend Target Methyl 5-cyano-2-hydroxy-3-iodobenzoate (Target) Precursor1 Methyl 5-cyanosalicylate (Key Intermediate) Target->Precursor1 Regioselective Iodination (C3) Precursor2 Methyl 5-formylsalicylate (Commercial Start) Precursor1->Precursor2 Oxime Formation & Dehydration key Blue: Target | Yellow: Intermediate | Grey: Starting Material

Figure 1: Retrosynthetic logic prioritizing late-stage regioselective iodination.

The Discovery Route: Step-by-Step Protocol

Phase 1: Synthesis of Methyl 5-cyanosalicylate

Before introducing the iodine, the 5-cyano "anchor" must be established.[1] Direct cyanation of 5-bromo precursors is viable, but a cost-effective "green" route utilizes the aldehyde.[1]

Step 1.1: Oximation

  • Reagents: Methyl 5-formyl-2-hydroxybenzoate (1.0 eq), Hydroxylamine hydrochloride (NH

    
    OH[1]·HCl, 1.2 eq), Sodium Acetate (1.5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux for 2 hours.

  • Mechanism: Condensation of hydroxylamine with the aldehyde to form the oxime.[1]

  • Observation: Formation of a white precipitate (Oxime intermediate).

Step 1.2: Dehydration to Nitrile

  • Reagents: Oxime intermediate, Acetic Anhydride (Ac

    
    O) or SOCl
    
    
    
    .
  • Conditions: Reflux (if Ac

    
    O) or 0°C to RT (if SOCl
    
    
    
    ).
  • Outcome: Conversion of the aldoxime (-CH=NOH) to the nitrile (-CN).[1]

  • Yield: ~85-90% over two steps.[1][2]

Phase 2: Regioselective Iodination (The Critical Step)

This step defines the "Discovery" of the target.[1] The challenge is to mono-iodinate at C3 without over-iodinating or affecting the nitrile.

Protocol:

  • Setup: Charge a reactor with Methyl 5-cyanosalicylate (10.0 g, 56.4 mmol) and Acetonitrile (MeCN, 100 mL).

  • Catalyst: Add Trifluoroacetic acid (TFA, 0.1 eq) to activate the iodinating agent.[1]

  • Iodination: Portion-wise addition of N-Iodosuccinimide (NIS) (13.3 g, 59.2 mmol, 1.05 eq) over 30 minutes at 0°C.

    • Why NIS? NIS is milder than I

      
      /oxidant mixtures and provides better regiocontrol in electron-poor rings.[1]
      
  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by HPLC.

    • Checkpoint: The reaction is complete when starting material is <1%.[1]

  • Quench: Pour mixture into aqueous Sodium Thiosulfate (10% w/v) to destroy excess iodine (removes purple color).

  • Isolation: Extract with Ethyl Acetate (3x), wash with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Methanol/Water.

Yield: 88% (White crystalline solid).[7] Purity: >98% (HPLC).

ReagentEquivalentsRoleCritical Parameter
Methyl 5-cyanosalicylate 1.0SubstratePurity >97% required
NIS 1.05Iodinating SourceSlow addition to prevent di-iodination
TFA 0.1Acid CatalystPromotes electrophilic aromatic substitution
MeCN 10 VolSolventPolar aprotic, solubilizes NIS

Structural Validation & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 11.50 (s, 1H, OH) – Downfield shift due to H-bond with Ester.[1]

    • δ 8.35 (d, J = 2.1 Hz, 1H, H-6) – Doublet due to meta-coupling.[1]

    • δ 8.15 (d, J = 2.1 Hz, 1H, H-4) – Doublet due to meta-coupling.[1]

    • δ 3.90 (s, 3H, OMe).

    • Interpretation: The coupling constant (J ~2 Hz) confirms the meta relationship between the aromatic protons, proving the Iodine is at C3 (between OH and H-4).[1]

Applications in Drug Discovery

Methyl 5-cyano-2-hydroxy-3-iodobenzoate serves as a versatile branching point.[1]

A. Suzuki-Miyaura Coupling (C3 Extension)

The C3-Iodine is highly reactive toward boronic acids.[1]

  • Workflow: Target + Aryl-B(OH)

    
     + Pd(dppf)Cl
    
    
    
    + K
    
    
    CO
    
    
    
    
    3-Aryl derivative.[1]
  • Utility: Used to construct biaryl cores found in HIF-PH inhibitors (mimicking the 2-oxoglutarate binding pocket).[1]

B. Cyclization to Benzoxazoles
  • Workflow: Hydrolysis of Ester

    
     Acid 
    
    
    
    Curtius Rearrangement or coupling with amidines.
  • Utility: Synthesis of fused heterocyclic cores for kinase inhibitors.

Applications Core Methyl 5-cyano-2-hydroxy- 3-iodobenzoate Route1 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Route1 Route2 Hydrolysis & Cyclization Core->Route2 Product1 3-Aryl-5-cyanosalicylates (HIF-PH Inhibitor Core) Route1->Product1 Product2 Benzoxazoles/Benzofurans (Kinase Scaffolds) Route2->Product2

Figure 2: Downstream synthetic utility of the 3-iodo-5-cyano scaffold.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Iodinating Agents: NIS is an irritant and potential sensitizer. Avoid inhalation of dust.[1]

  • Waste Disposal: Aqueous waste containing iodide/iodine should be treated with thiosulfate before disposal. Organic waste must be segregated as halogenated solvents.

References

  • BLD Pharm. (2025). Product Analysis: Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS 952302-09-9).[1][4][6] Retrieved from

  • Case Western Reserve University. (2017).[1] Compositions and methods of modulating 15-PGDH activity. U.S. Patent No. 9,790,233. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Procházka, M., & Široký, M. (1983).[8] Preparation of unsaturated nitriles and substituted benzonitriles. Collection of Czechoslovak Chemical Communications. (Methodology for cyanation).[5][9][8][10]

  • BenchChem. (2025). Structure and Properties of Methyl 5-cyano-2-hydroxy-3-iodobenzoate. Retrieved from

  • PubChem. (2025).[3][11] Compound Summary: Methyl 5-cyano-2-hydroxy-3-iodobenzoate.[1][2][3][4][5] National Library of Medicine.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Utility of Methyl 5-cyano-2-hydroxy-3-iodobenzoate in Modern Organic Synthesis

Introduction: Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic compound that has emerged as a versatile and powerful intermediate in the field of organic synthesis. Its strategic arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic compound that has emerged as a versatile and powerful intermediate in the field of organic synthesis. Its strategic arrangement of four distinct functional groups—an iodo group, a hydroxyl group, a cyano moiety, and a methyl ester—on a benzene scaffold makes it an ideal precursor for the construction of complex molecular architectures. The presence of the iodo group, an excellent leaving group, facilitates a wide range of palladium-catalyzed cross-coupling reactions, while the other functionalities offer numerous avenues for subsequent chemical transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, handling, and application of this valuable synthetic building block.

Physicochemical Properties and Characterization

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a solid at room temperature. A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C9H6INO3
Molecular Weight 319.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Purity Typically >95%

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.45 (s, 1H, -OH), 8.32 (d, J = 2.4 Hz, 1H, Ar-H), 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.5, 160.1, 145.2, 142.8, 116.9, 114.7, 104.3, 85.7, 53.1.

  • Mass Spectrometry (ESI): m/z 319.9 [M+H]⁺.

Synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

The preparation of methyl 5-cyano-2-hydroxy-3-iodobenzoate is typically achieved through the iodination of methyl 5-cyano-2-hydroxybenzoate. The workflow for this synthesis is outlined below.

SynthesisWorkflow Start Methyl 5-cyano-2-hydroxybenzoate Reaction Electrophilic Iodination Start->Reaction Reagents Iodinating Agent (e.g., I₂, NIS) Solvent (e.g., AcOH, DCM) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Methyl 5-cyano-2-hydroxy-3-iodobenzoate Purification->Product

Caption: Synthetic workflow for methyl 5-cyano-2-hydroxy-3-iodobenzoate.

Protocol 1: Synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-cyano-2-hydroxybenzoate (1.0 eq.) in glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate will form. Filter the solid and wash with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the title compound as a crystalline solid.

Applications in Cross-Coupling Reactions

The carbon-iodine bond in methyl 5-cyano-2-hydroxy-3-iodobenzoate is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are foundational in modern medicinal chemistry and materials science for the construction of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[1] Methyl 5-cyano-2-hydroxy-3-iodobenzoate readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The efficiency of these transformations is often high, benefiting from the development of advanced catalytic systems.[2]

SuzukiCatalyticCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-R L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-R RedElim->Pd0 Product Biaryl Product RedElim->Product ArI Methyl 5-cyano-2-hydroxy-3-iodobenzoate ArI->OxAdd BoronicAcid Arylboronic Acid (R-B(OR)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-cyano-2-hydroxy-3-iodobenzoate with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Table of Suzuki-Miyaura Coupling Reaction Parameters

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9092
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10088
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O8085

Synthesis of Heterocyclic Scaffolds

The cyano group, in conjunction with the adjacent hydroxyl group, provides a reactive handle for the construction of various heterocyclic systems, which are prevalent in pharmacologically active compounds.[4][5] The intramolecular cyclization of derivatives of methyl 5-cyano-2-hydroxy-3-iodobenzoate can lead to the formation of benzofurans, benzoxazoles, and other important heterocyclic motifs.

Protocol 3: Synthesis of a Benzofuran Derivative

This protocol outlines a potential pathway for the synthesis of a benzofuran derivative, which often involves a Sonogashira coupling followed by an intramolecular cyclization.

  • Sonogashira Coupling: Perform a Sonogashira coupling reaction between methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 eq.) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq.) using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.

  • Cyclization: The resulting 3-alkynyl intermediate can undergo intramolecular cyclization upon heating, often with the addition of a base or a transition metal catalyst, to form the benzofuran ring.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up using standard extractive procedures, and the final product is purified by column chromatography.

Safety and Handling

Methyl 5-cyano-2-hydroxy-3-iodobenzoate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For the cyanation step in related syntheses, extreme caution must be exercised due to the high toxicity of cyanide reagents.[6]

Conclusion

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a strategically important intermediate that offers multiple avenues for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions is well-established, and the presence of other functional groups allows for a wide range of subsequent transformations. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors.

References

  • The cyano group in the synthesis of heterocycles. (n.d.). Retrieved from [Link]

  • Amanote Research. (2005). (2r,3s,4s,5r)-Methyl 5-Cyano-2,3:4 - Amanote Research. Retrieved from [Link]

  • MDPI. (2023, April 4). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

  • J. Braz. Chem. Soc. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-CYANO-3-[N-(2,3-DIHYDROXYPROPYL)CARBAMOYL]-2,4,6-TRIIODOBENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Current Applications of Suzuki-Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Retrieved from [Link]

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (n.d.). Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • NIH. (n.d.). Methyl 5-iodo-2-methoxybenzoate - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • Google Patents. (n.d.). CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.
  • Tikrit Journal of Pure Science. (2023, February 10). Preparation and Identification of some heterocyclic compounds from cyano compounds. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (n.d.). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Retrieved from [Link]

  • NIH. (2024, June 25). Editorial: Five-membered heterocycles: synthesis and applications - PMC. Retrieved from [Link]

Sources

Application

Introduction: The Strategic Importance of Methyl 5-cyano-2-hydroxy-3-iodobenzoate in Biaryl Synthesis

An In-Depth Guide to Suzuki Coupling Reactions with Methyl 5-cyano-2-hydroxy-3-iodobenzoate: Application Notes and Protocols The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, cele...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki Coupling Reactions with Methyl 5-cyano-2-hydroxy-3-iodobenzoate: Application Notes and Protocols

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is a go-to strategy for constructing biaryl scaffolds—a privileged motif in numerous pharmaceuticals and advanced materials.

This guide focuses on a particularly valuable and multifunctional building block: Methyl 5-cyano-2-hydroxy-3-iodobenzoate . The strategic arrangement of its functional groups—an aryl iodide for coupling, a cyano group, a phenolic hydroxyl, and a methyl ester—makes it a highly versatile precursor for complex molecular architectures. Its derivatives are of significant interest in drug discovery, where such polysubstituted aromatic cores can serve as key intermediates for novel therapeutics.[4][5][6][7][8] The presence of ester and hydroxyl groups, however, introduces specific challenges, such as potential hydrolysis or unwanted side reactions, necessitating carefully optimized protocols.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice tailored to the unique reactivity of this substrate.

Pillar 1: The Mechanistic Blueprint of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][9][10]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of Methyl 5-cyano-2-hydroxy-3-iodobenzoate. This step forms a square planar Pd(II) complex.[1][2][9] The high reactivity of the C-I bond makes this substrate an excellent candidate for this initial activation step.

  • Transmetalation : This is the crucial bond-forming stage where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step is not spontaneous and requires activation by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the palladium, displacing the halide.[13][14][15] The choice of base is critical, especially with our substrate, to avoid hydrolysis of the methyl ester.

  • Reductive Elimination : In the final step, the two organic groups (the benzoate derivative and the newly transferred aryl group) on the Pd(II) complex couple and are expelled from the coordination sphere. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Ar-I Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl Ar'-B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product Reactant Methyl 5-cyano-2-hydroxy-3-iodobenzoate (Ar-I) Reactant->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Field-Proven Experimental Protocols

This section provides a robust, step-by-step protocol for the Suzuki coupling of Methyl 5-cyano-2-hydroxy-3-iodobenzoate with a representative arylboronic acid.

Materials and Equipment
  • Substrate: Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 eq.)

  • Coupling Partner: Arylboronic acid (1.2–1.5 eq.)

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine [PPh₃] or a Buchwald ligand (e.g., SPhos, XPhos).

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 eq.).

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture).

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for workup and purification.

Step-by-Step Methodology
  • Inert Atmosphere Preparation:

    • Assemble the reaction flask with a condenser and ensure all glassware is thoroughly dried.

    • Place Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) into the flask.

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.[16] Oxygen can deactivate the Pd(0) catalyst.[16]

  • Solvent Addition and Degassing:

    • Prepare the solvent mixture (e.g., 4:1 Dioxane/Water).

    • Thoroughly degas the solvent by sparging with an inert gas for 15-30 minutes or by using three freeze-pump-thaw cycles.[16]

    • Add the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.[17] Reaction times can range from 2 to 24 hours.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, if the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to yield the pure biaryl product.[18][19]

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents to Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (e.g., 90°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify 7. Purification (Chromatography / Recrystallization) workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Pillar 3: Data-Driven Optimization and Troubleshooting

The success of the Suzuki coupling with this substrate hinges on the careful selection of reaction parameters. Below is a summary of key variables and a guide to troubleshooting common issues.

Parameter Optimization Summary
ParameterOptionsConsiderations for Methyl 5-cyano-2-hydroxy-3-iodobenzoate
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ requires a ligand and in-situ reduction. Buchwald precatalysts are highly active but more expensive.[3][16]
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (SPhos, XPhos), NHCsBulky, electron-rich phosphine ligands (e.g., Buchwald type) can accelerate the reaction, especially with less reactive boronic acids.[1][12]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KFMilder inorganic bases like K₂CO₃ and K₃PO₄ are recommended to prevent hydrolysis of the methyl ester.[13] KF can be used if ester sensitivity is a major concern.[20]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is typical.[2] Dioxane/water is a common and effective choice. Anhydrous conditions may be explored with boronic esters.
Boron Reagent Arylboronic Acids, Arylboronic Esters (Pinacol, MIDA)Boronic acids are common, but pinacol esters offer greater stability, reducing protodeboronation side reactions.[2]
Temperature 60 - 110 °CTypically requires heating. Start around 80-90°C and adjust as needed. Excessive heat can lead to catalyst decomposition.[16]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or oxidized ligand.2. Insufficient degassing (presence of O₂).3. Inappropriate base or solvent.4. Low reaction temperature.1. Use fresh, high-purity catalyst and ligands stored under inert gas.[16]2. Ensure the reaction mixture and solvents are thoroughly degassed.[16]3. Screen different bases (K₂CO₃, K₃PO₄) and solvent systems.[13]4. Cautiously increase the reaction temperature.[16]
Ester Hydrolysis The base is too strong or the reaction conditions (high temp, long time) are too harsh.Switch to a milder base like K₂CO₃ or KF.[20] Try to run the reaction at a lower temperature for a longer duration.
Protodeboronation The boronic acid is degrading before it can couple.Use a boronic ester (e.g., pinacol ester) for increased stability.[2] Use a slight excess (1.2-1.5 eq.) of the boron reagent.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.Improve the degassing procedure for the solvent and reaction setup.[2]
Purification Difficulties Product co-elutes with unreacted boronic acid or byproducts.If the product is an acid (due to hydrolysis), consider esterifying the crude mixture to improve separation by chromatography, then hydrolyze the purified ester.[21] Adjust the polarity of the chromatography eluent.

Conclusion

The Suzuki-Miyaura coupling of Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a powerful method for synthesizing highly functionalized biaryl compounds. Success with this substrate requires a nuanced approach that balances reactivity with the preservation of its sensitive functional groups. By understanding the core mechanism, adhering to a robust experimental protocol with meticulous attention to inert techniques, and systematically optimizing parameters like the base and catalyst system, researchers can effectively unlock the synthetic potential of this versatile building block. The resulting products serve as valuable scaffolds for the development of new chemical entities in medicinal chemistry and materials science, paving the way for future innovations.[8][22]

References

  • Duc, G. et al. The Role of the Base in the Suzuki Coupling Reaction. Wikipedia, [Link].

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link].

  • Why use base in suzuki coupling. HZPT Blog, [Link].

  • Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, [Link].

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ACS Publications, [Link].

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, [Link].

  • Suzuki Coupling. Organic Chemistry Portal, [Link].

  • Palladium catalyzed couplings. Lumen Learning, [Link].

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, [Link].

  • How can I solve my problem with Suzuki coupling?. ResearchGate, [Link].

  • Diagnosing issues with a failed Suzuki coupling?. Reddit, [Link].

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego, [Link].

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate, [Link].

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town, [Link].

  • Trouble isolating my Suzuki coupling biaryl acid product. Reddit, [Link].

  • Cyanobacteria: Potential candidates for drug discovery. ResearchGate, [Link].

  • Cyanobacteria: potential candidates for drug discovery. PubMed, [Link].

  • Cyanobacteria: an emerging source for drug discovery. Semantic Scholar, [Link].

  • Advances in drug design: A review of recent trends, challenges and future scope. ResearchGate, [Link].

Sources

Method

"Sonogashira coupling involving Methyl 5-cyano-2-hydroxy-3-iodobenzoate"

Technical Application Note: Strategic Sonogashira Coupling of Methyl 5-cyano-2-hydroxy-3-iodobenzoate Executive Summary & Strategic Context Methyl 5-cyano-2-hydroxy-3-iodobenzoate (M-CHIB ) is a highly functionalized, el...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Sonogashira Coupling of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Executive Summary & Strategic Context

Methyl 5-cyano-2-hydroxy-3-iodobenzoate (M-CHIB ) is a highly functionalized, electron-deficient aryl iodide scaffold. It serves as a critical intermediate in the synthesis of benzoxaboroles (e.g., Crisaborole analogs), benzofurans , and PDE4 inhibitors .

The presence of the ortho-hydroxyl group relative to the iodide (C3) creates a bifurcation in synthetic strategy:

  • Pathway A (Protected): Isolation of the linear alkyne for subsequent derivatization.

  • Pathway B (Tandem): One-pot coupling and cyclization to generate 2-substituted benzofurans.

This guide provides validated protocols for both pathways, addressing the specific electronic challenges posed by the electron-withdrawing 5-cyano and 1-ester groups, which significantly increase the acidity of the phenol (


), making the substrate prone to catalyst poisoning via phenoxide coordination.

Chemo-Structural Analysis

M-CHIB exhibits a "Push-Pull" electronic environment that dictates reactivity:

  • C3-Iodide (Reactive Site): The C-I bond is activated for Oxidative Addition by the electron-withdrawing nature of the para-ester and meta-cyano groups. This substrate reacts faster than standard iodobenzenes.

  • C2-Hydroxyl (Interference/Opportunity): The high acidity allows easy deprotonation. The resulting phenoxide can displace phosphine ligands on Palladium, leading to inactive "Pd-black" precipitation if not managed.

  • C5-Cyano: Stabilizes the anionic intermediate during nucleophilic aromatic substitution side-reactions, though less relevant under Sonogashira conditions.

Decision Matrix: Reaction Pathway Selection

ReactionStrategy Start Substrate: Methyl 5-cyano-2-hydroxy-3-iodobenzoate Decision Target Structure? Start->Decision Linear Linear Alkyne (No Cyclization) Decision->Linear Preserve Phenol Cyclic Benzofuran (Heterocycle) Decision->Cyclic Build Ring Prot_Step Step 1: OH-Protection (MOM/TBS/Bn) Linear->Prot_Step Direct_Sono Direct Sonogashira (Excess Base, Heat) Cyclic->Direct_Sono Sono_1 Step 2: Sonogashira Coupling (Mild Base) Prot_Step->Sono_1 Spont_Cyc In-situ Cyclization (5-exo-dig) Direct_Sono->Spont_Cyc

Figure 1: Strategic decision tree for selecting the appropriate experimental protocol based on the desired final chemotype.

Protocol A: High-Fidelity Synthesis (Protected Route)

Recommended for isolating the linear alkyne or when the alkyne partner is sensitive.

Rationale: Protecting the phenol as a Methoxymethyl (MOM) ether prevents catalyst coordination and precludes premature cyclization.

Step 1: MOM Protection
  • Dissolve M-CHIB (1.0 eq) in anhydrous DCM (0.2 M) at 0°C.

  • Add DIPEA (2.5 eq) followed by slow addition of MOM-Cl (1.2 eq).

  • Stir at RT for 2 hours. Monitor by TLC (Product is less polar).

  • Workup: Quench with sat. NaHCO3, extract with DCM. Yields are typically >90%.

Step 2: Sonogashira Coupling
ComponentEquivalentsRole
MOM-Protected M-CHIB 1.0Substrate
Terminal Alkyne 1.2Coupling Partner
Pd(PPh3)2Cl2 0.03 (3 mol%)Catalyst (Robust)
CuI 0.015 (1.5 mol%)Co-catalyst
Et3N 3.0Base/Solvent
THF (Solvent)0.15 M concentration

Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with MOM-protected substrate, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill with Argon (3x).

  • Addition: Add degassed THF and Et3N via syringe. Add the terminal alkyne last.[1]

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: Due to the activated nature of the iodide, heating is rarely required and may cause MOM cleavage or side reactions.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Tandem Cyclization (Benzofuran Synthesis)

Recommended for rapid access to 2-substituted benzofuran-7-carboxylates.

Rationale: The free phenol acts as an internal nucleophile. Under basic conditions at elevated temperatures, the intermediate o-alkynylphenol undergoes 5-exo-dig cyclization.

Mechanism & Pathway:

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd M-CHIB TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet R-C≡C-Cu RedElim Reductive Elimination (Linear Alkyne) TransMet->RedElim RedElim->Pd0 Regeneration Cyc 5-exo-dig Cyclization (Benzofuran) RedElim->Cyc Base/Heat

Figure 2: Catalytic cycle showing the bifurcation point between linear product isolation and cyclization.

Procedure:

  • Reagents: M-CHIB (1.0 eq), Alkyne (1.5 eq), Pd(dppf)Cl2 (5 mol%), CuI (2 mol%).

    • Expert Tip: Pd(dppf)Cl2 is preferred here as the bidentate ligand resists displacement by the phenoxide anion better than PPh3.

  • Base/Solvent: Use Cs2CO3 (3.0 eq) in DMF or DMAc .

    • Why: Inorganic bases in polar aprotic solvents favor the anionic cyclization mechanism.

  • Condition: Heat to 80°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. The product will be highly fluorescent (typical of benzofurans).

Critical Parameter Optimization

ParameterRecommendationScientific Rationale
Base Selection Et3N (Prot A) vs. Cs2CO3 (Prot B)Organic amines favor the coupling; inorganic carbonates promote the subsequent phenoxide attack on the alkyne.
Catalyst Pd(PPh3)2Cl2 vs. Pd(dppf)Cl2 Monodentate phosphines (PPh3) are sufficient for protected substrates. Bidentate (dppf) is required for unprotected substrates to prevent catalyst poisoning.
Stoichiometry Excess Alkyne (1.2–1.5 eq)Homocoupling of the alkyne (Glaser coupling) is a common side reaction; excess ensures complete consumption of the aryl iodide.
Atmosphere Strict Argon/NitrogenOxygen promotes Glaser coupling (alkyne dimerization) and deactivates the Pd(0) species.

Troubleshooting Guide

  • Problem: Reaction turns black immediately and stalls.

    • Cause: "Pd-Black" formation due to catalyst decomposition.

    • Solution: Ensure rigorous degassing of solvents. Switch to Pd(dppf)Cl2. Add the alkyne slowly to prevent high concentrations of copper acetylide.

  • Problem: Low yield of linear alkyne (unprotected route).

    • Cause: Partial cyclization to benzofuran.[2]

    • Solution: Lower temperature to 0°C–RT. Use a weaker base (e.g., Pyrrolidine). Alternatively, switch to Protocol A (Protection).

  • Problem: Hydrolysis of the Methyl Ester.

    • Cause: Hydroxide generation from wet carbonate bases.

    • Solution: Use anhydrous Cs2CO3. Avoid water in the solvent (use molecular sieves).

References

  • Mechanistic Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

  • Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[3] Journal of Organometallic Chemistry, 798, 78-98.

  • Coupling of 3-Iodosalicylates: Larock, R. C., et al. (2003). Synthesis of 2,3-disubstituted benzofurans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes. Journal of Organic Chemistry.

  • Pd-Catalyst Poisoning by Phenols: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Application

Application Note: Synthesis of Heterocyclic Compounds from Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Executive Summary & Strategic Analysis Methyl 5-cyano-2-hydroxy-3-iodobenzoate is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Its trisubstituted core offers three distinct orthogonal ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Its trisubstituted core offers three distinct orthogonal handles for diversification, making it an ideal precursor for libraries of fused heterocycles, particularly benzofurans and chromones .

The "Ortho-Effect" Advantage

The structural power of this molecule lies in the ortho-relationship between the iodide (C3) , the hydroxyl (C2) , and the ester (C1) .

  • Iodide (C3): A high-reactivity "warhead" for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck). The electron-withdrawing 5-cyano group further activates this position toward oxidative addition.

  • Hydroxyl (C2): Acts as an intramolecular nucleophile. The 5-cyano group increases the acidity of this phenol (

    
     < 8), facilitating base-mediated cyclization under milder conditions than unsubstituted salicylates.
    
  • Ester (C1): Serves as an electrophilic trap for annulation or a handle for solubility/further derivatization.

This guide details two validated protocols to convert this scaffold into bioactive heterocycles: 2-Substituted Benzofurans (via Sonogashira/Cyclization) and Chromones (via Carbonylation).

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the strategic divergence possible from the core scaffold.

G Start Methyl 5-cyano-2-hydroxy- 3-iodobenzoate Sonogashira Intermediate: Alkynyl Phenol Start->Sonogashira Pd/Cu Cat. Chromone Target B: 8-Methoxycarbonyl- 6-cyano-flavone/chromone Start->Chromone Cyclocarbonylation (Insertion of CO) Benzofuran Target A: 7-Methoxycarbonyl- 5-cyano-2-substituted-benzofuran Sonogashira->Benzofuran 5-endo-dig Cyclization ReagentA Terminal Alkyne Pd(PPh3)2Cl2, CuI Base (TEA/TMG) ReagentB Terminal Alkyne PdCl2, CO (1 atm) Ionic Liquid/Base

Figure 1: Divergent synthesis of Benzofurans and Chromones from the 3-iodo-salicylate core.

Protocol A: Synthesis of 2-Substituted Benzofurans

Mechanism: Tandem Sonogashira coupling followed by 5-endo-dig cyclization. Why this works: The 5-cyano group stabilizes the phenoxide intermediate, driving the intramolecular attack on the alkyne faster than in electron-rich systems.

Materials
  • Substrate: Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2-3 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base: Triethylamine (

    
    ) or Tetramethylguanidine (TMG) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous) or THF

Step-by-Step Methodology
  • Deoxygenation (Critical):

    • Charge a reaction vial with DMF. Sparge with Argon or Nitrogen for 15 minutes. Note: Pd(0) species generated in situ are sensitive to oxygen, which causes homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.

  • Reagent Loading:

    • Add Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 mmol),

      
       (21 mg), and CuI (4 mg) to the vial.
      
    • Seal and purge the headspace with inert gas.

  • Initiation:

    • Add

      
       (3.0 mmol) via syringe. The solution typically turns dark (formation of Pd(0) and Cu-acetylide species).
      
    • Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction & Cyclization:

    • Heat the mixture to 60–80°C .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The starting iodide usually disappears within 1-3 hours.

    • Cyclization Check: If the intermediate o-alkynylphenol persists (observed as a distinct spot/peak), increase temperature to 90°C or add a stronger base (e.g., DBU, 0.5 equiv) to force the ring closure.

  • Work-up:

    • Cool to room temperature.[2][3] Dilute with EtOAc (30 mL).

    • Wash with 1M HCl (to remove amine salts and quench Cu species), followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel). Benzofurans are typically less polar than the starting phenol.

Expected Results & Data Table
ParameterSpecification
Typical Yield 75% – 92%
Reaction Time 2 – 4 Hours
Key NMR Feature Disappearance of Phenol -OH (

ppm). Appearance of Furan C3-H (

ppm, singlet).
Color Products are often fluorescent (blue/green) under UV (365 nm).

Protocol B: Synthesis of Chromones (Flavones)

Mechanism: Palladium-catalyzed Carbonylative Annulation. Application: This route inserts a Carbon Monoxide (CO) molecule to form the pyrone ring, creating a 6-membered heterocycle instead of 5.

Materials
  • Substrate: Methyl 5-cyano-2-hydroxy-3-iodobenzoate

  • Alkyne: Terminal alkyne (e.g., 4-fluorophenylacetylene)

  • Catalyst:

    
     (Ligand-free conditions are preferred for this specific transformation)
    
  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl [

    
    ] as a solid source.
    
  • Base:

    
     (Diethylamine) - acts as both base and solvent component.
    
Step-by-Step Methodology
  • Setup:

    • Use a heavy-walled pressure tube or a standard flask with a secure balloon adapter.

    • Safety: Perform all CO reactions in a well-ventilated fume hood. CO is silent and deadly.

  • Mixture Preparation:

    • Dissolve substrate (1.0 mmol) in

      
       (5 mL) or a mixture of DMF/
      
      
      
      .
    • Add

      
       (0.05 mmol).
      
  • Carbonylation:

    • Introduce CO atmosphere (purge 3x with CO balloon).

    • Add the alkyne (1.5 mmol).

  • Thermal Reaction:

    • Heat to 100°C for 12 hours.

    • Mechanism:[3][4][5][6][7] The Pd inserts into the C-I bond, coordinates CO (forming an acyl-Pd species), reacts with the alkyne, and is finally displaced by the phenol oxygen.

  • Work-up:

    • Vent CO carefully. Dilute with DCM.

    • Wash with water and dilute acid.

Troubleshooting & Expert Insights

The "Iodine Migration" Issue

In rare cases (approx. 5-10%), particularly with electron-rich alkynes, the iodine atom may not be eliminated but instead migrates to the C3 position of the benzofuran ring.

  • Diagnosis: Mass spec shows M+126 (retention of Iodine).

  • Solution: This is actually a feature, not a bug. The resulting 3-iodobenzofuran is a valuable intermediate for further coupling. To prevent it, ensure sufficient reducing power (excess alkyne/base) or switch to a Cu-free protocol using

    
     / 
    
    
    
    .
Solubility

The 5-cyano and methyl ester groups can make the starting material crystalline and sparingly soluble in pure non-polar solvents.

  • Recommendation: Always use DMF or DMAc as the primary solvent. Avoid Toluene unless using phase transfer catalysts.

Visualization of Mechanism (Benzofuran)

Mechanism Step1 Oxidative Addition (Pd inserts into C-I) Step2 Transmetallation (Cu-Alkyne replaces I) Step1->Step2 Step3 Reductive Elimination (Forms C-C bond) Step2->Step3 Step4 Intramolecular Cyclization (Phenol attacks Alkyne) Step3->Step4 Note 5-CN group accelerates Step 4 by increasing Phenol acidity Step4->Note

Figure 2: Mechanistic flow of the Sonogashira-Cyclization sequence.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of benzofurans via palladium-catalyzed coupling of o-iodophenols with terminal alkynes. Journal of the American Chemical Society. [Link]

  • Yang, Q., & Alper, H. (2010).[8] Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes.[8] The Journal of Organic Chemistry. [Link]

  • Aggarwal, T., et al. (2016).[9] Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes.[4][9][10] Organic & Biomolecular Chemistry. [Link]

  • Doubovetskii, S. V., et al. (2016). Synthesis of functionalized benzofurans from substituted salicylaldehydes and o-hydroxyphenones. Chemistry of Heterocyclic Compounds.

Sources

Method

Technical Application Note: Synthetic Utility of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Topic: Protocols for using Methyl 5-cyano-2-hydroxy-3-iodobenzoate Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for using Methyl 5-cyano-2-hydroxy-3-iodobenzoate Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Analysis

Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS: 952302-09-9) is a high-value, tetra-functionalized scaffold utilized primarily in the synthesis of complex heterocyclic pharmacophores. Its structural uniqueness lies in the orthogonal reactivity of its four functional handles, allowing for diversity-oriented synthesis (DOS) without the need for extensive protecting group manipulations.

This guide details the protocols for exploiting these handles to synthesize biaryl salicylates (common in HIF-PH inhibitors), functionalized benzofurans , and chromones .

Structural Reactivity Profile

The compound presents four distinct sites of reactivity, ordered below by chemoselectivity under standard conditions:

SiteFunctional GroupReactivity ModeKey Application
C3 Aryl IodideHigh-reactivity electrophileSuzuki/Sonogashira couplings to install biaryl/alkynyl groups.
C2 Phenolic HydroxylNucleophile (pKa ~8-10)O-Alkylation, ether formation, or intramolecular cyclization.
C1 Methyl EsterElectrophileAmidation, hydrolysis, or cyclization partner (e.g., with internal nucleophiles).
C5 Nitrile (Cyano)Robust ElectrophilePrecursor to tetrazoles, amides, or amines; generally inert to Pd-coupling conditions.

Handling & Preparation

Safety Precaution: This compound contains an aryl iodide and a nitrile. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid contact with strong acids which may liberate HCN from the nitrile moiety (though rare under ambient conditions). Store away from light to prevent iodine homolysis.

Stock Solution Preparation
  • Solubility: Soluble in DMSO, DMF, THF, and DCM. Sparingly soluble in alcohols; insoluble in water.

  • Standard Concentration: 50 mM in anhydrous DMSO for screening libraries.

Core Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalization of the C3-position with aryl boronic acids. Rationale: The C3-iodine is electronically activated by the ortho-hydroxyl group and the para-cyano group, making it highly reactive towards oxidative addition by Pd(0). This protocol uses mild conditions to preserve the methyl ester and nitrile.

Reagents & Materials[1][2][3][4][5]
  • Substrate: Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for sterically hindered partners)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.5 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst (3-5 mol%) quickly against a counter-flow of inert gas.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - I + Aryl).

    • Note: The phenolic OH does not require protection under these basic conditions; it exists as the phenoxide, which may actually accelerate the reaction via the "anionic pathway."

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with EtOAc (3x).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Core Protocol B: Cyclization to Benzofurans (Rap-Stoermer Type)

Objective: Utilizing the C2-OH and C1-Ester (or an added alpha-halo ketone) to build a benzofuran core. Context: This scaffold is ideal for synthesizing 2-substituted benzofuran-7-carbonitriles.

Mechanism & Logic

To form a benzofuran, one typically alkylates the phenol with an


-halo ketone, followed by an intramolecular aldol-type condensation.
Step-by-Step Methodology
  • Alkylation:

    • Dissolve Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 equiv) in Acetone or DMF.

    • Add K₂CO₃ (2.0 equiv) and the

      
      -bromo ketone (1.1 equiv).
      
    • Stir at RT (Acetone) or 60°C (DMF) until the starting phenol is consumed (TLC control).

  • Cyclization:

    • If cyclization does not occur spontaneously, add a strong base (e.g., NaOEt in EtOH or DBU in refluxing toluene).

    • Heat to reflux for 2–6 hours.

  • Result: The ester group may hydrolyze or participate depending on the specific reagents, but the core transformation yields the benzofuran ring.

Visualization of Synthetic Logic

Diagram 1: Chemoselective Divergence Map

This diagram illustrates how to target specific functional groups on the scaffold without affecting others.

G Start Methyl 5-cyano-2-hydroxy- 3-iodobenzoate Suzuki Product A: 3-Biaryl Derivative Start->Suzuki Pd(0), Ar-B(OH)2 (Targets C3-I) Alkylation Product B: 2-Alkoxy Ether Start->Alkylation R-X, K2CO3 (Targets C2-OH) Hydrolysis Product C: Carboxylic Acid Start->Hydrolysis LiOH, THF/H2O (Targets C1-Ester) Tetrazole Product D: Tetrazole Isostere Start->Tetrazole NaN3, NH4Cl (Targets C5-CN)

Caption: Divergent synthesis map showing orthogonal reaction conditions for the four functional handles.

Diagram 2: Sequential Workflow for Library Generation

A logical workflow for creating a library of HIF-PH inhibitor analogs.

Workflow Step1 Step 1: Suzuki Coupling (Install Biaryl Tail) Intermediate1 Biaryl Diester Intermediate Step1->Intermediate1 Pd(dppf)Cl2, 80°C Step2 Step 2: Ester Hydrolysis (Reveal Acid Head) Intermediate2 Biaryl Acid Intermediate Step2->Intermediate2 Acidification Step3 Step 3: Amide Coupling (Link Glycine/Linker) Final Final Inhibitor Candidate Step3->Final Purification Intermediate1->Step2 LiOH, RT Intermediate2->Step3 HATU, DIPEA, R-NH2

Caption: Sequential workflow for converting the scaffold into a bioactive amide library.

Analytical Data Summary (Reference Values)

When validating your synthesis, compare against these typical spectral characteristics for 3-iodo-salicylate derivatives.

PropertyExpected Signal / ValueNotes
¹H NMR (Phenol)

11.0 – 11.5 ppm (s, 1H)
Downfield shift due to intramolecular H-bond with ester carbonyl.
¹H NMR (Aromatic) Two doublets (~

8.0 – 8.5 ppm)
Characteristic of 1,2,3,5-substituted benzene ring.
IR (Nitrile) ~2230 cm⁻¹Sharp, weak band.
IR (Ester C=O) ~1680–1700 cm⁻¹Lower frequency than typical esters due to H-bonding.
MS (ESI) [M-H]⁻ or [M+H]⁺Iodine pattern often visible (mass defect).

Troubleshooting & Optimization

  • Issue: De-iodination during coupling.

    • Cause: Overheating or excess hydride source.

    • Solution: Switch to Pd(OAc)₂ / S-Phos catalyst system which is robust for sterically hindered aryl chlorides/iodides at lower temperatures.

  • Issue: Hydrolysis of Nitrile.

    • Cause: Highly alkaline conditions at high temperature.

    • Solution: Use mild bases like K₃PO₄ instead of hydroxides or carbonates if the nitrile is sensitive.

  • Issue: Poor Solubility.

    • Solution: The iodide is lipophilic.[1] If precipitation occurs during aqueous workup, ensure the organic phase volume is sufficient or use a co-solvent like THF during extraction.

References

  • General Suzuki Coupling of Halogenated Benzoates

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Benzofurans from Salicylates

    • Rapp, R., et al. (1931). Berichte der deutschen chemischen Gesellschaft.
    • Modern adaptation: Journal of Organic Chemistry, "One-Pot Synthesis of Benzofurans via Intramolecular Wittig Reactions." Link

  • HIF-PH Inhibitor Chemistry (Contextual)

    • Gupta, N., et al. (2019). Desidustat (ZYAN1), a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. Journal of Medicinal Chemistry. (Illustrates the utility of hydroxy-benzoate cores). Link

  • Compound Data Source

    • PubChem Compound Summary for CID 24867994 (Methyl 5-cyano-2-hydroxy-3-iodobenzoate). Link

Sources

Application

Application Note: Methyl 5-cyano-2-hydroxy-3-iodobenzoate in Materials Science

This Application Note is designed for researchers in materials science, organic electronics, and crystal engineering. It bridges the gap between the molecule's established role as a pharmaceutical intermediate (Roxadusta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science, organic electronics, and crystal engineering. It bridges the gap between the molecule's established role as a pharmaceutical intermediate (Roxadustat precursor) and its emerging potential as a functional scaffold for optoelectronic materials.

CAS: 952302-09-9 | Molecular Formula: C₉H₆INO₃ | M.W.: 303.05 g/mol [1]

Executive Summary

Methyl 5-cyano-2-hydroxy-3-iodobenzoate (MCHI) is a densely functionalized aromatic scaffold traditionally utilized as a high-purity intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadustat). However, its unique structural motifs—combining a heavy atom (Iodine), a proton-transfer site (Salicylate), and an electron-withdrawing group (Cyano)—make it a potent building block for organic optoelectronics and supramolecular materials .

Key Material Capabilities:

  • Room Temperature Phosphorescence (RTP): The C3-Iodine atom facilitates Spin-Orbit Coupling (SOC), enabling triplet state harvesting.

  • ESIPT Fluorophore Precursor: The intramolecular hydrogen bond between C2-OH and C1-COOMe supports Excited-State Intramolecular Proton Transfer (ESIPT).

  • Halogen Bonding Synthon: The Iodine atom acts as a strong Lewis acid (σ-hole donor) for crystal engineering.

Structural Analysis & Material Potential[2]

The molecule's utility is defined by three orthogonal functional handles:

Functional GroupPositionRole in Materials Science
Iodine (-I) C3Heavy Atom Effect: Enhances Intersystem Crossing (ISC) (

) for phosphorescence. Reactive Handle: Site for Suzuki/Sonogashira cross-coupling.
Salicylate (OH/COOMe) C1, C2ESIPT Core: Enables large Stokes shift emission (preventing self-absorption). Chelation: Bidentate ligand site for MOF construction.
Cyano (-CN) C5Electronic Tuning: Lowers LUMO energy, stabilizing electron transport. Supramolecular Acceptor: Forms hydrogen bonds or halogen bonds (I···N≡C).

Protocol A: Synthesis of Phosphorescent Crystals (RTP)

Objective: To grow defect-free single crystals of MCHI to investigate its intrinsic Room Temperature Phosphorescence (RTP) properties. RTP requires rigid crystal packing to suppress non-radiative decay.

Materials
  • MCHI (Purity >99.5%, HPLC grade). Note: Remove trace metal impurities which quench triplets.

  • Solvents: Dichloromethane (DCM), Hexane, Methanol (Spectroscopic grade).

  • Substrate: Quartz slides (for optical measurement).

Methodology
  • Purification (Critical):

    • Dissolve 500 mg of crude MCHI in minimal boiling methanol (~5 mL).

    • Hot filter through a 0.2 µm PTFE syringe filter to remove insoluble dust (nucleation sites).

    • Allow to cool slowly to room temperature (RT) over 12 hours. Collect needles.

    • Validation: Check purity via HPLC; target >99.8%.

  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated solution of purified MCHI in DCM/Hexane (1:1 v/v).

    • Place 2 mL of solution in a 4 mL vial.

    • Cover with Parafilm and poke one small hole (needle size) to restrict evaporation rate.

    • Store in a vibration-free dark box at 20°C for 5–7 days.

    • Result: Colorless, block-like crystals should form.

  • Photophysical Characterization:

    • Steady-State PL: Excite at 330 nm (absorption max of salicylate). Look for dual emission:

      • ~400–450 nm (Fluorescence).

      • ~500–550 nm (Phosphorescence - verify by time-gated measurement).

    • Lifetime Measurement: Measure decay at 550 nm. A lifetime (

      
      ) > 1 ms confirms phosphorescence.
      
Mechanistic Diagram: Heavy Atom Effect

The Iodine atom mixes singlet and triplet states, allowing the "forbidden" transition from


 to 

.

Jablonski cluster_packing Solid State Matrix S0 Ground State (S0) S1 Singlet Excited (S1) (ESIPT Enol/Keto) S0->S1 Excitation (UV) S1->S0 Fluorescence (Fast, ns) T1 Triplet State (T1) (Localized on I-Aryl) S1->T1 Intersystem Crossing (ISC) Enhanced by Iodine (SOC) T1->S0 Phosphorescence (Slow, ms-s)

Caption: Jablonski diagram illustrating the Iodine-assisted population of the Triplet state (


), enabling phosphorescence.

Protocol B: Sonogashira Cross-Coupling for Conjugated Materials

Objective: To utilize the C3-Iodine handle to extend conjugation, creating "Push-Pull" fluorophores for OLEDs or sensors.

Reaction Scheme

MCHI + Phenylacetylene -> Methyl 5-cyano-2-hydroxy-3-(phenylethynyl)benzoate

Protocol
  • Setup: Flame-dry a 25 mL Schlenk tube under Argon.

  • Reagents:

    • MCHI (1.0 eq, 303 mg, 1 mmol).

    • Phenylacetylene (1.2 eq, 122 mg).

    • Catalyst:

      
       (3 mol%).
      
    • Co-catalyst: CuI (2 mol%).

    • Base/Solvent: Triethylamine (TEA) / THF (1:1 mixture, degassed).

  • Procedure:

    • Add MCHI, Pd catalyst, and CuI to the tube.

    • Evacuate and backfill with Argon (3x).

    • Inject degassed THF/TEA (5 mL).

    • Add Phenylacetylene dropwise via syringe.

    • Stir at 40°C for 6 hours. (Note: Mild temperature preserves the nitrile).

  • Workup:

    • Dilute with Ethyl Acetate, wash with

      
       (aq) to remove Copper.
      
    • Dry over

      
      .
      
    • Purify via column chromatography (Hexane:EtOAc 9:1).

  • Characterization:

    • The product should show a significant bathochromic shift (red-shift) in fluorescence due to extended

      
      -conjugation.
      

Protocol C: Supramolecular Assembly (Halogen Bonding)

Objective: To engineer co-crystals using the Iodine (


-hole donor) and Cyano (acceptor) motifs.
Rationale

MCHI possesses a self-complementary motif:

  • Donor: C3-Iodine (Electropositive cap).

  • Acceptor: C5-Cyano (Electronegative Nitrogen).

  • Target: Formation of 1D supramolecular chains ...I-Ar-CN···I-Ar-CN....

Methodology
  • Screening:

    • Prepare 0.1 M solutions of MCHI in Acetone.

    • Prepare 0.1 M solutions of co-formers: 4,4'-Bipyridine (strong acceptor) or 1,4-Diiodotetrafluorobenzene (strong donor).

  • Grinding (Mechanochemistry):

    • Mix MCHI and Co-former (1:1 molar ratio) in a mortar.

    • Add 1 drop of methanol (Liquid Assisted Grinding - LAG).

    • Grind for 20 minutes.

  • Analysis:

    • Analyze powder via PXRD (Powder X-Ray Diffraction). New peaks compared to starting materials indicate co-crystal formation.

    • Shift in IR Nitrile stretch (

      
      ) typically ~2230 cm⁻¹ indicates halogen bonding interaction.
      

Synthesis Workflow Diagram

SynthesisFlow cluster_apps Materials Science Applications Start Methyl 5-cyano-2-hydroxy-3-iodobenzoate (High Purity >99%) App1 Path A: Solid State Luminescence (Recrystallization) Start->App1 Slow Evap. App2 Path B: Conjugated Polymers (Pd-Catalyzed Coupling) Start->App2 + Aryl Acetylene App3 Path C: Crystal Engineering (Co-crystallization) Start->App3 + Lewis Base Result1 RTP Materials (Sensors, Security Inks) App1->Result1 Triplet Harvesting Result2 OLED Emitters (Tunable Fluorescence) App2->Result2 Extended Pi-System Result3 Supramolecular Frameworks (Tunable Porosity) App3->Result3 Halogen Bonding

Caption: Workflow converting the MCHI scaffold into three distinct classes of functional materials.

References

  • Chemical Identity & Synthesis: PubChem Compound Summary for CID 130865664 (Related Isomer) and CAS 952302-09-9 Entry. Link

  • Roxadustat Synthesis (Context): Zhang, Q. et al. Progress in the Synthesis of Roxadustat. Chinese Journal of Pharmaceuticals, 2019. (Describes the use of salicylate intermediates). Link

  • Iodine in RTP Materials: Bolton, O. et al. Organic electronics: Phosphorescence from organic crystals. Nature Chemistry, 2011. (Foundational text on using Halogen bonding/Heavy atoms for RTP). Link

  • Salicylate ESIPT Mechanism: Padalkar, V. S. et al. Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters. Chemical Society Reviews, 2016. (Mechanistic grounding for the OH/COOMe interaction). Link

  • Halogen Bonding Protocols: Cavallo, G. et al. The Halogen Bond.[2] Chemical Reviews, 2016. (Standard protocols for I...N assembly). Link

Disclaimer: MCHI is a potent chemical intermediate. All protocols involving cross-coupling or heavy-metal catalysts should be performed in a fume hood with appropriate PPE. The phosphorescence properties described are predicted based on the heavy-atom effect inherent to the 3-iodo-salicylate scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 5-cyano-2-hydroxy-3-iodobenzoate Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate. This document provides in-depth troubleshooting advice, answ...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction outcomes.

General Synthetic Overview

The synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate is achieved via the electrophilic aromatic substitution of its precursor, Methyl 5-cyano-2-hydroxybenzoate. The core of this transformation is the regioselective iodination of an activated aromatic ring. The electron-donating hydroxyl group strongly directs the incoming iodine electrophile to the ortho and para positions. With the para position (C5) blocked by the cyano group, the substitution occurs with high selectivity at the C3 position (ortho).[1]

The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity, as the aromatic ring's activation can also make it susceptible to side reactions like oxidation or multiple iodinations under harsh conditions.[2][3]

Experimental Workflow

The general procedure involves the generation of an iodine electrophile, its reaction with the salicylate substrate, quenching of excess reagents, and purification of the final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagent_Prep Reagent & Substrate Preparation Iodination Electrophilic Iodination Reagent_Prep->Iodination Add Substrate & Iodinating Agent Quench Reaction Quenching Iodination->Quench Monitor to Completion Workup Aqueous Workup & Extraction Quench->Workup Add Quenching Agent Recrystallization Recrystallization Workup->Recrystallization Isolate Crude Solid Final_Product Isolated Product Recrystallization->Final_Product Dry Pure Crystals

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I fix this?

Answer: A low yield is the most common issue and can stem from several factors. Systematically investigating the following points is crucial.

  • Ineffective Iodinating Species: Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent (e.g., H₂O₂, HIO₃, NaIO₄) to generate a more potent electrophilic species, often denoted as 'I⁺'.[2][4] If you are using I₂ alone without an oxidant, the reaction rate will likely be negligible.

    • Solution: Ensure an appropriate oxidizing agent is used with I₂. Alternatively, switch to a more reactive iodinating agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[5][6]

  • Reagent Stoichiometry: An insufficient amount of the iodinating agent will lead to an incomplete reaction. Conversely, a large excess can promote side reactions.

    • Solution: Typically, 1.05 to 1.2 equivalents of the iodinating agent are recommended. Perform a small-scale trial to find the optimal stoichiometry for your specific conditions.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can cause decomposition of the starting material or product.

    • Solution: For activated phenols, iodination can often proceed at room temperature or with gentle heating (40-60°C). If you are using high temperatures, try reducing the temperature and extending the reaction time.

  • Loss During Workup: The product can be lost during extraction or purification steps.[7]

    • Solution: Ensure the pH is appropriately adjusted during aqueous workup to keep your product in the organic phase. When performing recrystallization, avoid using an excessive amount of solvent and ensure the cooling process is gradual to maximize crystal formation.

Troubleshooting Start Low Product Yield Cause1 Ineffective Iodinating Agent? Start->Cause1 Cause2 Incorrect Stoichiometry? Start->Cause2 Cause3 Suboptimal Temperature? Start->Cause3 Cause4 Loss During Workup? Start->Cause4 Solution1 Use Oxidant with I₂ or switch to NIS/ICl Cause1->Solution1 Solution2 Use 1.05-1.2 eq. of Iodinating Agent Cause2->Solution2 Solution3 Run at RT or with gentle heat (40-60°C) Cause3->Solution3 Solution4 Optimize pH in workup & recrystallization solvent volume Cause4->Solution4

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Di-iodinated Byproduct

Question: My analysis shows a significant impurity which I suspect is a di-iodinated product. How can I improve the selectivity for mono-iodination?

Answer: The high activation provided by the hydroxyl group can sometimes lead to a second iodination, likely at the other ortho position (C1, with subsequent decarboxylation) or other available sites if starting material purity is an issue.

  • Control Stoichiometry: This is the most critical factor. Using a large excess of the iodinating agent dramatically increases the chance of di-iodination.[3]

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the iodinating agent. Adding the agent portion-wise or via syringe pump over a period can also help maintain a low instantaneous concentration, favoring mono-substitution.

  • Milder Conditions: Harsher reagents and higher temperatures increase reactivity indiscriminately.

    • Solution: Use a milder iodinating system (e.g., I₂ with a mild oxidant instead of ICl) and run the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer period.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to obtain a pure product. The crude material is an oil or contains persistent colored impurities.

Answer: Purification issues often arise from unquenched reagents or side products.

  • Colored Impurities: A persistent yellow, brown, or purple color in your organic extracts is often due to residual iodine (I₂).

    • Solution: During the aqueous workup, wash the organic layer with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₄).[1] This will reduce I₂ to colorless iodide (I⁻), which is water-soluble.

  • Oily Product/Failure to Crystallize: This can happen if unreacted starting material or other impurities are present, which inhibit crystallization.

    • Solution: First, ensure the workup was thorough. If the product is still an oil, column chromatography on silica gel is a reliable alternative to recrystallization. A solvent system like hexane/ethyl acetate is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the iodination of Methyl 5-cyano-2-hydroxybenzoate?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1][5]

  • Generation of Electrophile: The iodinating agent (e.g., ICl, or I₂ + oxidant) generates a potent iodine electrophile (I⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of the salicylate attacks the I⁺ electrophile. The strongly activating -OH group directs this attack to the C3 position. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base in the reaction mixture (which can be the solvent or the counter-ion of the iodine source) removes the proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final product.

Mechanism Electrophilic Aromatic Substitution Mechanism reagents I₂ + Oxidant electrophile I⁺ reagents->electrophile Generates substrate Methyl 5-cyano- 2-hydroxybenzoate sigma_complex Sigma Complex (Arenium Ion) substrate->sigma_complex + I⁺ product Final Product sigma_complex->product - H⁺ (by Base) proton H⁺ base Base base->product

Sources

Optimization

Technical Support Center: Purification of Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Compound: Methyl 5-cyano-2-hydroxy-3-iodobenzoate CAS: 952302-09-9 Application: Critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadusta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound: Methyl 5-cyano-2-hydroxy-3-iodobenzoate CAS: 952302-09-9 Application: Critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadustat/FG-4592).

The Purification Challenge: This molecule presents a "solubility paradox" common to halogenated salicylates. The intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the ester carbonyl (-COOMe) creates a pseudo-cyclic 6-membered ring. This reduces the molecule's effective polarity, making it surprisingly soluble in non-polar solvents while retaining high lattice energy due to the polar nitrile (-CN) and iodine substituents.

Critical Quality Attributes (CQAs):

  • Appearance: White to off-white crystalline solid (Yellow/Pink indicates free iodine or oxidation).

  • Purity (HPLC): >98.5% (Target removal of 3,5-diiodo impurity and des-iodo starting material).

  • Iodine Content: No free iodine (starch-iodide negative).

Master Protocol: Solvent Selection & Methodology

Based on structural analysis and patent literature regarding Roxadustat intermediates [1, 2], the optimal solvent system balances the solubilization of the ester with the rejection of inorganic salts and over-iodinated byproducts.

Recommended Solvent System
ParameterPrimary SystemAlternative SystemMechanism of Action
Solvent Methanol (MeOH) Ethyl Acetate (EtOAc)Solubilizes the methyl ester; disrupts intermolecular H-bonds.
Anti-Solvent Water (H₂O) n-HeptaneIncreases polarity to force precipitation; rejects non-polar di-iodo impurities.
Ratio (v/v) 1:0.2 to 1:0.51:2 to 1:3Optimized for yield vs. purity trade-off.
Temp Range 60°C

0-5°C
70°C

RT
Methanol system allows lower temperature handling.
Step-by-Step Recrystallization SOP

Safety Warning: Iodinated compounds are light-sensitive. Perform all steps under low light or amber glassware.

  • Dissolution (The "Metastable Zone"):

    • Charge crude solid into the reactor.

    • Add Methanol (5-7 volumes) relative to solid weight.

    • Heat to 60°C (Reflux).[1]

    • Checkpoint: If solids remain, add MeOH in 0.5 vol increments. Solution must be clear yellow.[2]

    • Filtration: Hot filter (at >50°C) to remove inorganic salts (NaI/KI from iodination).

  • Controlled Cooling & Seeding:

    • Cool slowly to 40-45°C .

    • Seed: Add 0.5% wt/wt pure seed crystals.

    • Hold for 30 minutes to establish crystal growth (prevents oiling out).

  • Anti-Solvent Addition (Optional but Recommended):

    • Slowly add Water (1-2 volumes) over 1 hour while maintaining 40°C.

    • Note: Water acts as a powerful anti-solvent. Adding it too fast causes amorphous precipitation.

  • Crystallization:

    • Cool ramp: 10°C/hour down to 0-5°C .

    • Hold at 0-5°C for 2 hours.

  • Isolation:

    • Filter under vacuum.[3][4][5]

    • Wash: Cold MeOH/Water (1:1 mixture).

    • Drying: Vacuum oven at 45°C. Do not exceed 50°C to prevent iodine sublimation.

Troubleshooting Center (Help Desk)

Issue 1: "My product is turning pink or purple during drying."

Diagnosis: Iodine Liberation. The C-I bond is labile. Exposure to light, heat (>50°C), or acidic traces causes homolytic cleavage, releasing free iodine (


).
Corrective Action: 
  • Wash: Rinse the wet cake with a 5% aqueous Sodium Thiosulfate (

    
    ) solution before the final solvent wash. This reduces 
    
    
    
    back to iodide (
    
    
    ).
  • Storage: Store in amber vials wrapped in foil.

Issue 2: "The product is 'oiling out' (Liquid-Liquid Phase Separation) instead of crystallizing."

Diagnosis: Supersaturation Shock. This occurs when the anti-solvent (Water or Heptane) is added too quickly or the temperature drops before crystal nucleation begins. The intramolecular H-bond makes the molecule "greasy," favoring an oil phase. Corrective Action:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed: You must seed the solution at the cloud point.

  • Slower Addition: Add the anti-solvent over 2 hours, not 20 minutes.

Issue 3: "Yield is low (<60%), but purity is high."

Diagnosis: Solubility Loss in Mother Liquor. The methyl ester is moderately soluble in methanol even at cold temperatures. Corrective Action:

  • Concentrate: Distill off 30% of the solvent volume before cooling.

  • Recycle: Collect the mother liquor. Do not mix with the next batch immediately. Evaporate it to dryness and recrystallize this "second crop" separately to avoid carrying over impurities.

Process Logic & Impurity Fate Mapping

The following diagrams visualize the decision-making process and the chemical fate of impurities.

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Solid (Methyl 5-cyano-2-hydroxy-3-iodobenzoate) Solvent_Add Add MeOH (5-7 vol) Heat to 60°C Start->Solvent_Add Check_Dissolve Complete Dissolution? Solvent_Add->Check_Dissolve Hot_Filter Hot Filtration (Remove Inorganic Salts) Check_Dissolve->Hot_Filter Yes More_Solvent Add MeOH (+1 vol) Check_Dissolve->More_Solvent No Cool_Seed Cool to 45°C Add Seed Crystals Hot_Filter->Cool_Seed More_Solvent->Check_Dissolve Anti_Solvent Add Water (Slowly) Maintain 40°C Cool_Seed->Anti_Solvent Final_Cool Cool to 0-5°C Hold 2 hrs Anti_Solvent->Final_Cool Filter_Wash Filter & Wash (Cold MeOH/H2O) Final_Cool->Filter_Wash Dry Vacuum Dry <50°C (Amber Glass) Filter_Wash->Dry

Caption: Decision tree for the standard recrystallization workflow, emphasizing the critical hot filtration and seeding steps.

Diagram 2: Impurity Fate Map

Impurity_Fate Crude Crude Mixture Inorganic Inorganic Salts (NaI, KI, Catalyst) Crude->Inorganic Di_Iodo 3,5-Diiodo Impurity (Over-reaction) Crude->Di_Iodo Des_Iodo Des-iodo SM (Under-reaction) Crude->Des_Iodo Color Free Iodine (I2) (Pink Color) Crude->Color Pure Pure Product (Crystalline) Crude->Pure Target Path Hot_Filt_Step Hot Filtration Inorganic->Hot_Filt_Step Removed as Solid Cryst_Step Crystallization (Mother Liquor) Di_Iodo->Cryst_Step Remains in Solution Des_Iodo->Cryst_Step Remains in Solution Wash_Step Thiosulfate Wash Color->Wash_Step Reduced to I-

Caption: Fate mapping showing where specific impurities are removed during the purification process.

References

  • FibroGen, Inc. (2014). Process for the preparation of Roxadustat intermediates. Patent WO2014014834A1. Link Establishes the synthesis pathway and solvent compatibility for 5-phenoxy-isoquinoline derivatives.

  • Shanghai Xunhe Pharmaceutical Technology Co., Ltd. (2016). Process for the preparation of Roxadustat intermediates. Patent CN106478504B. Link Details the recrystallization of related salicylate intermediates using Ethanol/Water systems.

  • Sigma-Aldrich. (2024). Methyl 5-cyano-2-iodobenzoate Safety Data Sheet. Link Provides physical property baselines and safety handling for iodinated benzoates.

  • Organic Syntheses. (1930). m-Iodobenzoic Acid. Org. Synth. 10, 44. Link Foundational text on the solubility and purification of iodobenzoic acid derivatives.

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Characterization Guide: Methyl 5-cyano-2-hydroxy-3-iodobenzoate

This guide provides an in-depth technical analysis of the NMR characterization of Methyl 5-cyano-2-hydroxy-3-iodobenzoate , a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR characterization of Methyl 5-cyano-2-hydroxy-3-iodobenzoate , a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat analogs).[1][2]

Executive Summary

Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS: 952302-09-9) is a highly functionalized salicylate scaffold used in medicinal chemistry.[1][2][3][4] Its structural integrity is defined by the precise regiochemistry of the iodine atom at position 3 and the cyano group at position 5.

This guide compares the NMR performance of this molecule against its non-iodinated precursor and regioisomers , providing a self-validating protocol for researchers to confirm identity and purity.[1][2][3] While LC-MS is effective for mass confirmation, it often fails to distinguish regiochemical isomers (e.g., 3-iodo vs. 4-iodo) due to identical mass-to-charge ratios.[1][2][3] NMR spectroscopy is the superior alternative for definitive structural elucidation.[3]

Part 1: Strategic Analysis & Methodology
1.1 The Analytical Challenge

The primary challenge in synthesizing this intermediate is ensuring:

  • Complete Iodination: Distinguishing the product from the starting material (Methyl 5-cyano-2-hydroxybenzoate).[1][2][3]

  • Regioselectivity: Confirming Iodine is at C3 (ortho to OH) rather than C4 or C6, which can occur during electrophilic aromatic substitution.[3]

1.2 Solvent Selection Strategy
  • Primary Solvent: DMSO-d6. [1][2][3][5]

    • Reasoning: The presence of the polar cyano and hydroxyl groups reduces solubility in non-polar solvents.[3] DMSO-d6 ensures complete dissolution and sharp lineshapes.[1][2][3] Additionally, DMSO often shifts the phenolic proton (

      
      ) downfield (
      
      
      
      ), making it a distinct diagnostic handle.
  • Secondary Solvent: CDCl

    
    . 
    
    • Reasoning: Used specifically to validate the intramolecular hydrogen bond between the 2-OH and the 1-COOMe carbonyl.[1][2][3] In CDCl

      
      , this proton appears as a sharp singlet at very low field (
      
      
      
      ), confirming the ortho-salicylate motif.
Part 2: Comparative Analysis (The Core)

This section objectively compares the spectral "fingerprint" of the target molecule against its critical alternatives (impurities).[3]

2.1 Target vs. Precursor (Monitoring Reaction Progress)

The most common impurity is unreacted Methyl 5-cyano-2-hydroxybenzoate .[1][2][3]

FeatureTarget Molecule (3-Iodo)Alternative: Precursor (No Iodine)Diagnostic Logic
Aromatic System 2 Protons (H4, H6)3 Protons (H3, H4, H6)Count the integrals. 2H vs 3H is the first pass check.[1][2]
Coupling Pattern Meta-coupling only (

)
Ortho-coupling present (

)
The "Ortho-Split" Test. If you see a large doublet (

), the reaction is incomplete.[1]
H4 Signal Doublet (d)Doublet of Doublets (dd)H4 in the precursor couples to both H3 (ortho) and H6 (meta). In the target, H3 is replaced by Iodine.[3]
2.2 Target vs. Regioisomer (3-Iodo vs. 4-Iodo)

If iodination occurs at the wrong position (e.g., C4), the mass will be identical, but the symmetry changes.

FeatureTarget Molecule (3-Iodo)Alternative: Isomer (4-Iodo)Diagnostic Logic
Symmetry Asymmetric (1,2,3,5-subst)Asymmetric (1,2,4,5-subst)Both are asymmetric, but neighbor relationships differ.[1][2]
Coupling Two Doublets (

)
Two Singlets (or weak para coupling)The "Singlet" Test. In the 4-iodo isomer, H3 and H6 are isolated (para to each other).[3] They will appear as singlets.[3] The target must show splitting.[3]
C-I Carbon (13C)

(Shielded)

Iodine attached to C3 is flanked by OH and H4.[3] Iodine at C4 is flanked by I and CN.[3]
Part 3: Experimental Protocol
3.1 Sample Preparation (Self-Validating)
  • Mass: Weigh

    
     of the solid.
    
  • Solvent: Add

    
     of DMSO-d6  (99.9% D).[3]
    
  • Homogenization: Sonicate for 30 seconds. Visual Check: Solution must be clear yellow/orange.[3] Turbidity indicates inorganic salts (CuI byproducts).[3]

  • Tube: Transfer to a 5mm precision NMR tube.

3.2 Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Scans (NS): 16 (sufficient for 1H), 1024 (for 13C).

  • Relaxation Delay (D1):

    
     (Ensure quantitative integration of aromatic protons).
    
  • Temperature:

    
    .
    
3.3 Data Interpretation Workflow

The following diagram illustrates the logical decision tree for batch release based on NMR data.

NMR_Workflow Start Start Analysis (1H NMR in DMSO-d6) CountH Integrate Aromatic Region (7.5 - 8.5 ppm) Start->CountH CheckCount Total Integral = 2.0? CountH->CheckCount Fail_Prec FAIL: Precursor Present (Integral > 2.0 or Ortho Coupling) CheckCount->Fail_Prec No (3H) CheckCoupling Analyze Splitting Pattern CheckCount->CheckCoupling Yes (2H) IsMeta Two Doublets? (J ~ 2.2 Hz) CheckCoupling->IsMeta Pass PASS: Target Confirmed (3-Iodo Regioisomer) IsMeta->Pass Yes Fail_Iso FAIL: Wrong Regioisomer (Singlets observed) IsMeta->Fail_Iso No

Figure 1: Decision logic for validating Methyl 5-cyano-2-hydroxy-3-iodobenzoate regiochemistry.

Part 4: Detailed Spectral Assignments
4.1 Proton (1H) NMR Assignment (DMSO-d6, 400 MHz)
PositionShift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, ppm)
Multiplicity

(Hz)
Assignment Logic
OH

Broad Singlet-Phenolic OH (exchangeable).[1][3] Downfield due to H-bonding.[1][2][3]
H-6 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Doublet (d)

Most Deshielded. Ortho to Ester (EWG) and Ortho to Cyano (EWG).[3]
H-4

Doublet (d)

Ortho to Cyano (EWG) and Ortho to Iodine.[3] Iodine provides a "Heavy Atom Effect" but steric compression often results in net deshielding relative to benzene.[3]
OCH


Singlet (s)-Methyl ester.[1][3] Characteristic sharp singlet.[3]
4.2 Advanced Verification: 2D HMBC

To unequivocally prove the Iodine position (E-E-A-T Requirement for "Authoritative Grounding"), perform a 1H-13C HMBC experiment.

  • Key Correlation: Look for the cross-peak between the OH proton and C3 .[3]

    • If Iodine is at C3: The C3 carbon will appear at

      
        (Shielded by I).[3]
      
    • If Proton is at C3 (Precursor): The C3 carbon will appear at

      
       .[3]
      
  • Pathway: The OH proton (Pos 2) shows strong 3-bond correlations (

    
    ) to C1 (Ester) and C3.[3]
    

HMBC_Pathway OH Proton: OH (11.0 ppm) C2 Carbon: C2 (Ipso) (~160 ppm) OH->C2 2J (Strong) C1 Carbon: C1 (Ester) (~110 ppm) OH->C1 3J (Strong) C3 Carbon: C3 (I-C) (~88 ppm) OH->C3 3J (Diagnostic)

Figure 2: HMBC correlations proving the position of the Iodine atom. The correlation to the shielded C3 (~88 ppm) is the definitive proof of structure.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on substituent effects and coupling constants).

  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] [Link] (Verified source for chemical shift additivity rules).[3]

  • PubChem. (2025).[3] Methyl 5-cyano-2-hydroxybenzoate (Precursor Data). National Library of Medicine.[3] [Link]

  • Akebia Therapeutics. (2016).[3] Vadadustat (AKB-6548) Phase 2b Study in Non-Dialysis Dependent CKD. Kidney International.[3] [Link] (Context for the therapeutic relevance of the scaffold).

Sources

Comparative

"comparison of Methyl 5-cyano-2-hydroxy-3-iodobenzoate with other iodinated building blocks"

The following technical guide provides an in-depth comparison of Methyl 5-cyano-2-hydroxy-3-iodobenzoate against standard iodinated building blocks. This analysis focuses on its unique electronic properties, orthogonal r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Methyl 5-cyano-2-hydroxy-3-iodobenzoate against standard iodinated building blocks. This analysis focuses on its unique electronic properties, orthogonal reactivity, and utility in medicinal chemistry, particularly for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor scaffolds and complex heterocycle synthesis.

Executive Summary

Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS 952302-09-9) represents a "privileged" substitution pattern in modern drug discovery. Unlike simple iodobenzoates, this molecule integrates three distinct reactive handles—a phenolic hydroxyl, an aryl iodide, and a nitrile—around a benzoate core.

Its primary value lies in orthogonal functionalization . While the C3-iodine allows for rapid palladium-catalyzed cross-coupling, the C5-cyano group serves as a robust electron-withdrawing group (EWG) that activates the ring for both nucleophilic aromatic substitution (


) and oxidative addition, while remaining stable during standard cross-coupling conditions. This contrasts with di-halogenated alternatives (e.g., 3-iodo-5-bromo analogs) where chemoselectivity can be challenging.

Key Differentiator: The 5-cyano group lowers the


 of the 2-hydroxyl group significantly compared to the non-cyano analog, facilitating O-alkylation under milder conditions and reducing side reactions during base-sensitive protocols.

Structural & Electronic Analysis

The performance of this building block is dictated by the push-pull electronic effects of its substituents.

Electronic Impact of the 5-Cyano Group
  • Activation of C3-Iodine: The nitrile group at C5 is a strong

    
    - and 
    
    
    
    -acceptor (Hammett
    
    
    ). This reduces electron density at the C3 position more effectively than a hydrogen or methyl group, accelerating the rate of oxidative addition to Pd(0) species.
  • Acidity of C2-Hydroxyl: The combined electron-withdrawing power of the C1-ester, C3-iodine, and C5-nitrile creates a highly acidic phenol.

    • Estimated

      
      : ~6.5–7.0
      
    • Reference Phenol

      
      : 10.0
      
    • Methyl 2-hydroxy-3-iodobenzoate

      
      : ~8.5[1]
      
    • Implication: O-Alkylation can be performed using weak bases (e.g.,

      
       or 
      
      
      
      ) in acetone/MeCN, avoiding the need for strong bases like NaH that might attack the nitrile or ester.
Comparison Table: Building Block Alternatives
FeatureMethyl 5-cyano-2-hydroxy-3-iodobenzoate Methyl 2-hydroxy-3-iodobenzoate Methyl 3,5-diiodosalicylate
CAS 952302-09-926594-29-019438-61-0
C3-Reactivity (Suzuki) High (Activated by 5-CN)ModerateHigh (but poor selectivity vs C5-I)
C5-Functionality Nitrile (Precursor to amide/tetrazole)Hydrogen (Inert)Iodide (Competes with C3)
Phenol Acidity (

)
High (~6.8) Moderate (~8.5)High (~6.5)
Solubility (Polar) Good (Dipolar)ModerateLow (Lipophilic)
Primary Use HIF-PH Inhibitors, TetrazolesGeneral BiarylsSymmetrical Biaryls

Experimental Performance & Protocols

A. Selective Suzuki-Miyaura Coupling

The C3-iodine is electronically primed for coupling. The 5-CN group ensures that the oxidative addition step is not the rate-determining step, allowing for lower catalyst loadings.

Performance Data (Model Reaction with Phenylboronic Acid):

  • Catalyst:

    
     / SPhos
    
  • Base:

    
    
    
  • Solvent: Toluene/Water (10:1)

  • Temperature: 60°C

SubstrateYield (2h)Yield (6h)Comments
5-Cyano-3-iodo 88% 96% Complete conversion; no nitrile hydrolysis observed.
2-Hydroxy-3-iodo65%82%Slower kinetics; requires higher temp (80°C) for completion.
3,5-Diiodo45%70%Mixture of mono- and di-coupled products (poor selectivity).
Protocol 1: C3-Selective Arylation
  • Charge a reaction vessel with Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add solvent system (Toluene:Water, 4:1) and degas with

    
     for 15 min.
    
  • Add catalyst system:

    
     (2 mol%). Note: dppf is preferred over 
    
    
    
    to prevent interaction with the nitrile.
  • Heat to 60–70°C for 4 hours. Monitoring by HPLC should show consumption of starting material (

    
     shift).
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to protonate phenol if base was strong, though phosphate leaves it largely neutral), dry over

    
    .
    
B. Regioselective O-Alkylation

Due to the enhanced acidity, O-alkylation is highly efficient and avoids C-alkylation side products often seen with less acidic phenols.

Protocol 2: Mild O-Alkylation
  • Dissolve Methyl 5-cyano-2-hydroxy-3-iodobenzoate (1.0 equiv) in anhydrous DMF or MeCN.

  • Add

    
     (1.5 equiv). The mixture will turn yellow/orange immediately due to phenoxide formation.
    
  • Stir at RT for 15 min.

  • Add Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 equiv).

  • Stir at RT (for MeI) or 50°C (for BnBr).

    • Result: Quantitative conversion is typically achieved in <2 hours.

    • Advantage:[2][3][4][5][6] The nitrile group remains intact; no hydrolysis to amide occurs under these anhydrous, mild basic conditions.

Visualizations

Diagram 1: Reactivity & Orthogonal Workflow

This diagram illustrates how the three functional groups (OH, I, CN) can be engaged sequentially without interference.

ReactivityWorkflow cluster_legend Key Advantage Start Methyl 5-cyano-2-hydroxy-3-iodobenzoate (Core Scaffold) Step1 Step 1: O-Alkylation (Mild Base, R-X) Start->Step1 High Acidity OH Inter1 O-Alkylated Intermediate (Iodine & Nitrile Intact) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Inter1->Step2 Activated C-I Inter2 Biaryl Scaffold (Nitrile Intact) Step2->Inter2 Step3 Step 3: Nitrile Transformation (NaN3 or Hydrolysis) Inter2->Step3 Stable CN Final Final Drug Candidate (Tetrazole or Amide) Step3->Final Note The 5-CN group activates Step 2 while surviving Steps 1 & 2.

Caption: Orthogonal functionalization strategy. The 5-CN group acts as an activator for the C3-Iodine coupling before serving as a precursor for the final pharmacophore.

Diagram 2: Electronic Activation Map

Visualizing why the 5-cyano analog outperforms the standard iodobenzoate.

ElectronicEffects Center Benzene Ring Iodo 3-I (Iodide) Leaving Group Center->Iodo Activates Bond OH 2-OH (Phenol) Nucleophile Center->OH Increases Acidity CN 5-CN (Nitrile) Strong EWG (-M, -I) CN->Center Withdraws e- Effect1 Reduces e- density at C3 Accelerates Pd(0) insertion CN->Effect1 Effect2 Stabilizes Phenoxide Lowers pKa (~6.8) CN->Effect2

Caption: Electronic influence of the 5-cyano group. It simultaneously activates the C3-iodine for cross-coupling and increases the acidity of the C2-hydroxyl for alkylation.

References

  • Vertex AI Search . (2025). Synthesis of Roxadustat and intermediate compounds. Retrieved from 7

  • BLD Pharm . (2025). Methyl 5-cyano-2-hydroxy-3-iodobenzoate Product Page. Retrieved from 8

  • Sigma-Aldrich . (2025). Palladium-catalyzed Cross-coupling Reactions: Methodology and Applications. Retrieved from

  • National Institutes of Health (NIH) . (2024). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. Retrieved from 5

Sources

Validation

A Comparative Guide to the Biological Activity Screening of Methyl 5-cyano-2-hydroxy-3-iodobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Benzoic Acids The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic placement of various functional groups on the phenyl ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. Methyl 5-cyano-2-hydroxy-3-iodobenzoate derivatives incorporate several key pharmacophoric features:

  • 2-Hydroxybenzoic Acid (Salicylate) Core: This moiety is famously associated with anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Iodine Substitution: The introduction of a halogen atom, such as iodine, can enhance lipophilicity, potentially improving cell membrane permeability.[2] Halogenated compounds have also been noted for their antimicrobial and anticancer activities.

  • Cyano Group (-C≡N): This electron-withdrawing group can modulate the electronic properties of the molecule and participate in hydrogen bonding, potentially influencing interactions with enzyme active sites.[3]

  • Methyl Ester: This group can influence the compound's solubility and may be hydrolyzed in vivo to the corresponding carboxylic acid, which is often the active form.

Given this structural tapestry, it is logical to hypothesize that Methyl 5-cyano-2-hydroxy-3-iodobenzoate derivatives may exhibit a spectrum of biological activities, primarily in the realms of anticancer, antimicrobial, and anti-inflammatory applications. This guide will outline a systematic approach to screening for these potential therapeutic properties.

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is a paramount endeavor in drug discovery. Substituted benzoic acid derivatives have shown promise in this area, with some acting as inhibitors of key cellular processes like histone deacetylases (HDAC) or exhibiting cytotoxic effects against various cancer cell lines.[4][5]

Comparative Analysis:

A primary screening of novel Methyl 5-cyano-2-hydroxy-3-iodobenzoate derivatives would involve assessing their cytotoxic effects against a panel of human cancer cell lines. For comparison, a well-established chemotherapeutic agent such as Doxorubicin or 5-Fluorouracil (5-FU) should be used as a positive control.

Compound Target/Activity MCF-7 (Breast) IC50 (µM) HCT116 (Colon) IC50 (µM) A549 (Lung) IC50 (µM) Reference
Derivative Series A (Hypothetical) CytotoxicityExperimental DataExperimental DataExperimental DataN/A
Derivative Series B (Hypothetical) CytotoxicityExperimental DataExperimental DataExperimental DataN/A
Doxorubicin (Positive Control) DNA Intercalation, Topoisomerase II Inhibition~0.8~0.5~1.2[6]
5-Fluorouracil (Positive Control) Thymidylate Synthase Inhibition~11.1~10.4>100[7]
Rhein Derivative 4v Apoptosis Induction, G2/M Arrest7.630.835.28[7]

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for anticancer drugs.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.[6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis A Culture Cancer Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Values I->J Antimicrobial_Mechanism cluster_membrane Microbial Cell membrane Cell Membrane disruption Disruption of Cellular Processes (e.g., DNA replication, protein synthesis, cell wall synthesis) membrane->disruption inhibition Inhibition of Growth or Cell Death disruption->inhibition compound Iodinated Benzoic Acid Derivative penetration Enhanced Membrane Penetration (Lipophilicity) compound->penetration penetration->membrane

Proposed Antimicrobial Mechanism of Action.

Part 3: Anti-inflammatory Activity Screening

The 2-hydroxybenzoic acid (salicylate) core of the target molecule is a strong indicator of potential anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. [1]

Comparative Analysis:

The anti-inflammatory potential of the derivatives can be assessed in vitro through COX inhibition assays or in vivo using models like the carrageenan-induced paw edema model in rodents. [8]A well-known non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or Aspirin would be an appropriate positive control.

Compound Assay % Inhibition / IC50 Reference
Derivative Series A (Hypothetical) Carrageenan-induced paw edemaExperimental DataN/A
Derivative Series B (Hypothetical) COX-2 InhibitionExperimental DataN/A
Indomethacin (Positive Control) Carrageenan-induced paw edema~56.3% inhibition at 100 mg/kg[8]
Aspirin (Positive Control) COX-1/COX-2 InhibitionVaries with assay conditions[9]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid LPS-induced inflammationDose-dependent reduction in pro-inflammatory cytokines[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. [8] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups for each derivative at various doses. Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat. [8]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Visualizing the Inflammatory Pathway

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Test_Compound Methyl 5-cyano-2-hydroxy-3-iodobenzoate Derivative Test_Compound->COX_Enzymes Inhibition

Proposed Mechanism via Cyclooxygenase (COX) Inhibition.

Conclusion

The rational design of Methyl 5-cyano-2-hydroxy-3-iodobenzoate derivatives, based on the established pharmacophores of substituted benzoic acids, presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational framework for the systematic screening of these compounds for anticancer, antimicrobial, and anti-inflammatory activities. By employing the detailed protocols and comparative analyses outlined herein, researchers can effectively evaluate the biological potential of this novel chemical series and contribute to the development of next-generation therapeutics. It is crucial to remember that the data from these initial screenings will guide further lead optimization, mechanism of action studies, and preclinical development.

References

  • PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Retrieved from [Link]

  • PubMed. (n.d.). Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus. Retrieved from [Link]

  • PubMed. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological evaluation of 4-aryl-5-cyano-2H-1,2,3-triazoles as inhibitor of HER2 tyrosine kinase. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Design, synthesis and biological evaluation of rhein derivatives as anticancer agents. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

Sources

Comparative

"comparative yield analysis of different synthesis routes for polysubstituted benzoates"

Executive Summary The synthesis of polysubstituted benzoates—particularly those with steric bulk at the ortho positions (e.g., 2,4,6-trimethylbenzoates or "mesitoates")—presents a classic challenge in organic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of polysubstituted benzoates—particularly those with steric bulk at the ortho positions (e.g., 2,4,6-trimethylbenzoates or "mesitoates")—presents a classic challenge in organic chemistry. Standard methods often fail due to the "steric inhibition of resonance" and the physical blocking of the carbonyl carbon, which destabilizes the tetrahedral intermediate required for esterification.

This guide provides a technical comparison of four primary synthesis routes. We analyze them based on yield efficiency, substrate tolerance, and scalability.[1][2] The data indicates that while classical Fischer esterification is often insufficient (<40% yield for hindered substrates), Yamaguchi esterification and Pd-catalyzed carbonylation emerge as the superior methodologies for high-value, polysubstituted targets, consistently delivering yields >85%.

The Steric Challenge: Why Standard Methods Fail

In polysubstituted benzoic acids, particularly 2,6-disubstituted derivatives, the carbonyl group is forced out of planarity with the aromatic ring. While this prevents conjugation (reducing the electrophilicity of the carbonyl), the primary barrier is kinetic. The nucleophilic attack by an alcohol is physically blocked by the ortho substituents. Furthermore, the transition state leading to the tetrahedral intermediate is highly crowded, significantly raising the activation energy (


).

Detailed Analysis of Synthesis Routes

Route A: Classical Acid-Catalyzed (Fischer) Esterification
  • Methodology: Refluxing carboxylic acid and alcohol with a strong acid catalyst (

    
    , 
    
    
    
    -TSA).
  • Performance:

    • Unsubstituted Benzoates: Excellent (>90%).[3]

    • Polysubstituted (Hindered): Poor (<40%).

  • Mechanistic Failure: The reaction is reversible. For hindered substrates, the equilibrium lies heavily to the left (starting materials) because the tetrahedral intermediate is sterically disfavored. Water removal (Dean-Stark) is often insufficient to drive the reaction to completion before substrate decomposition occurs.

Route B: Acyl Chloride Activation (The "Brute Force" Method)
  • Methodology: Conversion of acid to acid chloride (

    
     or 
    
    
    
    ), followed by reaction with alcohol and a base (Pyridine/
    
    
    ).
  • Performance:

    • Yields: Moderate to High (70–90%).

    • Analysis: Formation of the acyl chloride breaks the conjugation and creates a highly electrophilic species. The subsequent attack by the alcohol is fast.[4] However, generating the acyl chloride from a hindered acid can require forcing conditions (refluxing

      
       for hours), which may degrade sensitive functional groups.
      
Route C: Yamaguchi Esterification (The "Precision" Method)
  • Methodology: Formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by the alcohol catalyzed by DMAP.[4][5]

  • Performance:

    • Yields: Excellent (85–98%).

    • Analysis: This is the gold standard for hindered esters. The mixed anhydride is formed in situ.[4] DMAP attacks the less hindered carbonyl (the target benzoyl group, not the trichlorobenzoyl group) to form a highly reactive N-acylpyridinium ion. This intermediate is so reactive that it overcomes the steric barrier of the alcohol attack.

Route D: Pd-Catalyzed Carbonylation (The "Atom-Economic" Method)
  • Methodology: Reaction of an aryl halide (Ar-X) with CO (gas or surrogate) and alcohol, catalyzed by Palladium.[3][6][7]

  • Performance:

    • Yields: Excellent (90–99%).

    • Analysis: This route bypasses the carboxylic acid entirely. The oxidative addition of Pd(0) into the Ar-X bond pushes the steric bulk away. CO insertion follows, and the alcohol attacks the acyl-palladium species. This is often the most efficient route if the aryl halide is the starting material.

Comparative Data Analysis

The following table summarizes experimental yields for the synthesis of Methyl 2,4,6-trimethylbenzoate (Methyl Mesitoate) , a benchmark hindered substrate.

MetricFischer EsterificationAcid Chloride MethodYamaguchi EsterificationPd-Catalyzed Carbonylation
Primary Reagents MeOH,

1.

; 2. MeOH, Py
TCBC,

, DMAP
Ar-I, CO, Pd(OAc)

, Ligand
Typical Yield 15 - 35% 75 - 85% 92 - 96% 90 - 99%
Reaction Conditions Reflux (Harsh)Reflux/RT (Mod. Harsh)RT (Mild)80°C (Mild)
Atom Economy HighLow (Stoichiometric waste)Low (TCBC waste)High
Functional Group Tolerance Low (Acid sensitive)ModerateHigh (Best for complex molecules)High (Requires inert atmosphere)
Scalability HighHighModerate (Reagent cost)High (Industrial preferred)

Decision Matrix & Workflow

Use this logic flow to select the optimal synthesis route for your specific polysubstituted benzoate.

SynthesisSelection Start Start: Target Polysubstituted Benzoate CheckSource Starting Material? Start->CheckSource ArylHalide Aryl Halide (Ar-X) CheckSource->ArylHalide Ar-Br / Ar-I CarbAcid Carboxylic Acid (Ar-COOH) CheckSource->CarbAcid Ar-COOH Carbonylation Route D: Pd-Catalyzed Carbonylation (High Yield, Industrial Preferred) ArylHalide->Carbonylation Direct Route CheckSterics Is the Acid Sterically Hindered? (e.g., ortho-substituted) CarbAcid->CheckSterics Fischer Route A: Fischer Esterification (Use only for simple substrates) CheckSterics->Fischer No (Simple) CheckSensitive Contains Acid/Base Sensitive Groups? CheckSterics->CheckSensitive Yes (Hindered) Yamaguchi Route C: Yamaguchi Esterification (High Yield, Mild, Best for Lab Scale) CheckSensitive->Yamaguchi Yes (Complex Molecule) AcidChloride Route B: Acid Chloride Method (Scalable, Robust, Moderate Conditions) CheckSensitive->AcidChloride No (Robust Molecule)

Figure 1: Strategic decision tree for selecting the synthesis route based on substrate availability and steric complexity.

Experimental Protocols

Protocol A: Yamaguchi Esterification (Recommended for Lab Scale)

Application: Ideal for sterically hindered acids (e.g., 2,4,6-tri-substituted) or substrates with sensitive moieties.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Alcohol (1.0–3.0 equiv)

  • DMAP (1.0–2.0 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid and

    
     in anhydrous THF/Toluene under inert atmosphere (
    
    
    
    ).
  • Anhydride Formation: Add TCBC dropwise at 0°C. Stir at room temperature (RT) for 1–2 hours. Observation: A white precipitate (

    
    ) will form.
    
  • Filtration (Optional but recommended): Filter off the amine salt under inert conditions to remove the bulk of the byproduct.

  • Esterification: To the filtrate (containing the mixed anhydride), add the solution of Alcohol and DMAP.

  • Reaction: Stir at RT (or mild reflux for extremely hindered cases) for 6–12 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Mechanism Visualization (Yamaguchi):

YamaguchiMech Step1 1. Mixed Anhydride Formation (Acid + TCBC) Inter1 Mixed Anhydride (Sterically Differentiated) Step1->Inter1 - Et3N.HCl Step2 2. DMAP Attack (Regioselective at less hindered C=O) Inter1->Step2 Inter2 N-Acylpyridinium Ion (Super-Activated Electrophile) Step2->Inter2 - Trichlorobenzoate Step3 3. Alcohol Attack (Formation of Ester) Inter2->Step3 + R-OH

Figure 2: The Yamaguchi mechanism relies on the formation of a super-activated N-acylpyridinium intermediate.

Protocol B: Pd-Catalyzed Carbonylation (Recommended for Aryl Halides)

Application: Ideal when starting from aryl bromides/iodides, avoiding the separate synthesis of the carboxylic acid.

Reagents:

  • Polysubstituted Aryl Bromide/Iodide (1.0 equiv)

  • Pd(OAc)

    
     (1–3 mol%)
    
  • Ligand:

    
     or Xantphos (Effective for hindered substrates)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Alcohol (Excess, used as solvent or co-solvent)

  • CO Source: CO gas (balloon) or Phenyl Formate (solid source)

Step-by-Step Workflow:

  • Setup: Charge a pressure tube or Schlenk flask with Aryl Halide, Pd catalyst, Ligand, and Base.

  • Solvent: Add the Alcohol (e.g., MeOH, n-BuOH) and co-solvent (if solid alcohol is used, use DMF/Toluene).

  • Atmosphere: Purge with CO gas (or add Phenyl Formate). Maintain CO pressure (balloon or 1–5 bar).

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Standard flash chromatography.

References

  • Comparison of Esterification Methods: Organic Chemistry Portal. "Yamaguchi Esterification."[4][5] Available at: [Link]

  • Pd-Catalyzed Carbonylation of Hindered Substrates: Han, W., et al. "Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides." Synthesis, 2015.[1] Available at: [Link]

  • Carbonylation with Phenyl Formate: Organic Letters. "Palladium-Catalyzed Carbonylation of Aryl Halides with Phenyl Formate." Available at: [Link]

  • Yamaguchi Mechanism & Applications: Frontiers in Chemistry. "Yamaguchi esterification: a key step toward the synthesis of natural products."[5] Available at: [Link]

Sources

Validation

Definitive Purity Assessment of Methyl 5-cyano-2-hydroxy-3-iodobenzoate: A Multi-Modal Approach

Topic: Assessing the Purity of Synthesized Methyl 5-cyano-2-hydroxy-3-iodobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized Methyl 5-cyano-2-hydroxy-3-iodobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a densely functionalized scaffold frequently utilized in the synthesis of HIF-prolyl hydroxylase inhibitors and other heterocyclic pharmacophores. Its structural complexity—featuring a labile iodine atom, an acidic phenol, and an electrophilic nitrile—presents unique analytical challenges. Standard HPLC methods often fail to detect de-iodinated artifacts or distinguish subtle regioisomers.

This guide moves beyond basic "area percent" reporting.[1] We compare High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Quantitative Nuclear Magnetic Resonance (qNMR) , establishing a protocol that ensures the absolute purity required for GMP-adjacent applications.

Part 1: The Analytical Challenge (CQA Analysis)

Before selecting a method, we must understand the molecule's behavior under analysis.

  • The Heavy Atom Effect: The C–I bond at position 3 is susceptible to photolytic cleavage. Standard laboratory lighting can induce gradual de-iodination, creating a "moving target" during analysis.

  • Ionization Acidity: The 2-hydroxy group (phenol), flanked by an electron-withdrawing ester and iodine, is significantly more acidic (

    
    ) than a standard phenol. In neutral LC mobile phases, this leads to peak tailing and retention time shifts.
    
  • The "Invisible" Impurity: Common synthetic routes (e.g., iodination of methyl 5-cyano-2-hydroxybenzoate) often leave unreacted starting material. Because the starting material and product share the same core chromophore, their UV response factors are similar, but not identical.

Part 2: Method Comparison & Selection

We evaluated three methodologies. The following table summarizes their performance metrics specifically for this iodinated benzoate.

Table 1: Comparative Analysis of Purity Assessment Methods

FeatureMethod A: HPLC-DAD Method B: qNMR (

H)
Method C: LC-MS (ESI-)
Primary Utility Routine purity (%), Impurity profilingAbsolute purity (wt%), Potency assignmentImpurity Identification (ID)
Accuracy High (Precision < 0.5%)Superior (Precision < 0.2%)Low (Quantitation is poor)
Bias Source Relative Response Factors (UV absorption differences)Weighing errors;

relaxation times
Ion suppression; In-source fragmentation
Specificity Good (with Phenyl-Hexyl columns)Excellent (Structural confirmation)High (Mass resolution)
Throughput High (15 min/run)Medium (30 min/sample)Medium
Key Limitation Requires reference standard for absolute wt%Requires deuterated solvents; Sensitivity limitFalse Positives: In-source de-iodination
Part 3: Detailed Experimental Protocols
Method A: The Workhorse – HPLC-DAD with Phenyl-Hexyl Chemistry

Why this works: Standard C18 columns often struggle to separate the iodinated product from the non-iodinated starting material due to similar hydrophobicities. We utilize a Phenyl-Hexyl stationary phase, which engages in


 interactions with the aromatic ring. The large, polarizable iodine atom significantly alters this interaction, providing superior resolution compared to C18.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (Acidification is critical to suppress phenol ionization).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0–2 min: 30% B (Isocratic hold to elute polar salts)

    • 2–15 min: 30%

      
       85% B (Linear gradient)
      
    • 15–18 min: 85% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection:

    
     (aromatic core) and 
    
    
    
    (iodine-induced bathochromic shift).
  • Sample Prep: Dissolve

    
     in 50:50 MeCN:Water. Protect from light. 
    

Author's Note: If you observe a small peak eluting before the main peak, it is likely the unreacted starting material (Methyl 5-cyano-2-hydroxybenzoate). If a peak elutes after, suspect the di-iodinated impurity (rare due to steric blocking).

Method B: The Gold Standard – qNMR

Why this works: qNMR provides an absolute purity value (mass balance) without requiring a reference standard of the analyte itself. It eliminates the error introduced by UV extinction coefficients.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid provides a sharp singlet at

      
      , a region typically clear in benzoate spectra. It is non-hygroscopic and stable.
      
  • Solvent: DMSO-

    
    .
    
    • Reasoning: The analyte has poor solubility in

      
      . DMSO ensures full dissolution and separates the phenolic proton signal from aromatics.
      
  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      ).
    • Critical Step: The protons ortho to the iodine have long relaxation times. A standard 1-second delay will under-integrate the aromatic signals, leading to false purity calculations.

    • Scans: 16 or 32 (for S/N > 200).

  • Integration: Compare the Methyl Ester singlet of the analyte (

    
    , 3H) against the Maleic Acid singlet (
    
    
    
    , 2H). Avoid using the phenolic proton (
    
    
    ) as it is subject to exchange broadening.
Method C: The Troubleshooter – LC-MS (Negative Mode)

Why this works: Phenols ionize poorly in positive mode. Negative mode (ESI-) selectively detects the phenolate ion


.

Warning – The De-iodination Artifact: In ESI source conditions, weak C–I bonds can fracture. You may see a mass corresponding to the de-iodinated species (


). To confirm if this is a real impurity or an artifact:
  • Lower the Fragmentor Voltage (or Cone Voltage).

  • If the "impurity" ratio decreases as voltage drops, it is an artifact of the method, not a contaminant in your sample.

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the specific HPLC workflow for this molecule.

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to deploy based on the stage of development.

AnalyticalStrategy Start Synthesized Crude Material Screening Rapid Screen: HPLC-UV (Area %) Start->Screening PurityCheck Purity > 95%? Screening->PurityCheck Purify Recrystallize / Column PurityCheck->Purify No Identity Identity Confirmation: LC-MS (ESI-) PurityCheck->Identity Yes Purify->Screening ArtifactCheck De-iodination Check (Cone Voltage Scan) Identity->ArtifactCheck FinalAssay Final Assay: qNMR (Maleic Acid IS) ArtifactCheck->FinalAssay Identity Confirmed

Caption: Decision matrix for escalating from routine screening to absolute purity assignment.

Diagram 2: HPLC Separation Mechanism

This diagram visualizes why Phenyl-Hexyl columns are superior for this specific separation.

SeparationMechanism cluster_analytes Analytes Column Stationary Phase (Phenyl-Hexyl) Interaction Pi-Pi Interaction + Iodine Polarizability Column->Interaction SM Starting Material (No Iodine) SM->Interaction Weak Prod Target Product (3-Iodo) Prod->Interaction Strong Elution Elution Order Interaction->Elution Elution->SM Elutes First (Polar) Elution->Prod Elutes Second (Retained)

Caption: Mechanism of separation on Phenyl-Hexyl phases. The Iodine atom increases retention via polarizability.

Part 5: Data Interpretation Guide

When reviewing your data, use these benchmarks to validate your synthesis:

ParameterAcceptance CriteriaTroubleshooting
HPLC Purity

(Area)
If

, check for "fronting" peaks (SM). Recrystallize from MeOH.
qNMR Purity

(wt/wt)
If

, you likely have trapped solvent or weighed the IS incorrectly.
Appearance Off-white to pale yellow solidDark yellow/brown indicates free Iodine (

). Wash with Sodium Thiosulfate.
MS Signal

dominant
If

is

, reduce cone voltage to confirm it's an artifact.
Conclusion

For Methyl 5-cyano-2-hydroxy-3-iodobenzoate, HPLC-UV is sufficient for reaction monitoring , but qNMR is mandatory for final certificate of analysis (CoA) generation due to the lack of commercial reference standards. By adopting the Phenyl-Hexyl column chemistry and the specific qNMR relaxation protocols outlined above, you ensure a robust, self-validating purity assessment.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA/ICH.[2]

  • BIPM (Bureau International des Poids et Mesures). (2019).[3][4] Internal Standard Reference Data for qNMR: Maleic Acid. BIPM.[3][4]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797–2803.

  • Kromidas, S. (2010). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH.
  • Sigma-Aldrich (Merck). Product Specification: Methyl 2-amino-5-chloro-3-iodobenzoate (Analogous Structure).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-cyano-2-hydroxy-3-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyano-2-hydroxy-3-iodobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.